Efrotomycin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42+,43+,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJLQIBBYOFDE-SBHXXGSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H88N2O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318259 | |
| Record name | Efrotomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1145.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56592-32-6 | |
| Record name | Efrotomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56592-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efrotomycin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056592326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efrotomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFROTOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BPJ82Q45X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin of Efrotomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrotomycin is a member of the elfamycin family of antibiotics, a class of natural products known for their potent antimicrobial activity. First isolated from the bacterium Nocardia lactamdurans (formerly Streptomyces lactamdurans), this complex polyketide has garnered significant interest for its unique mechanism of action and potential applications in both veterinary and human medicine.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the microorganisms that produce it, its biosynthesis, and its mode of action. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers and professionals in the field of drug development.
Discovery and Producing Organisms
This compound was first reported in 1976 as a new antibiotic isolated from the fermentation broth of Streptomyces lactamdurans.[2] This soil-dwelling actinomycete was later reclassified as Nocardia lactamdurans.[1][3][4] More recently, new congeners of this compound, designated efrotomycins A1-A4, have been isolated from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679, highlighting the expanding diversity of this compound producers.[5][6]
Physicochemical Properties of this compound and its Congeners
The chemical formula of this compound is C59H88N2O20. A summary of its key physicochemical properties is provided in the table below. While detailed physicochemical data for the newer congeners (A1-A4) is still emerging, some properties have been reported.
| Property | This compound | This compound A1 | This compound A2 | This compound A3 | This compound A4 |
| Molecular Formula | C59H88N2O20 | C58H86N2O19 | C58H86N2O19 | C58H86N2O20 | C58H86N2O20 |
| Molecular Weight | 1145.3 g/mol | Not specified | Not specified | Not specified | Not specified |
| Appearance | Amorphous yellow powder | Yellow amorphous solid | Yellow amorphous solid | Yellowish amorphous solid | Yellowish amorphous solid |
| Solubility | Soluble in methanol, ethanol, chloroform, methylene chloride, acetone, methylisobutyl ketone, and ethyl acetate. Insoluble in heptane and water. | Not specified | Not specified | Not specified | Not specified |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) for the construction of the macrocyclic core, followed by glycosylation events. A key and unique feature of its structure is a pyridone ring, the origin of which has been a subject of investigation.
Pyridone Ring Formation
Studies in Nocardia lactamdurans have shown that the pyridone ring of this compound is derived from the catabolism of uracil via the reductive pathway.[4] The end product of this pathway, β-alanine, is incorporated into the pyridone ring.[4]
Polyketide Backbone and Glycosylation
The large macrocyclic core of this compound is assembled by a modular polyketide synthase (PKS). Following the formation of the polyketide aglycone, aurodox, glycosylation occurs. This involves the enzymatic attachment of sugar moieties, which is a critical final step in the biosynthesis.[7]
This compound Biosynthetic Gene Cluster (efr BGC)
The genes responsible for this compound biosynthesis are organized in a biosynthetic gene cluster (BGC), designated as the efr BGC. The heterologous expression of the efr BGC from Amycolatopsis cihanbeyliensis in Streptomyces lividans has successfully led to the production of this compound B1.[5] Further studies have identified a transporter gene, efrT, located outside the main BGC, which is believed to be a self-resistance determinant.[5]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its primary molecular target is the Elongation Factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of translation.
This compound binds to EF-Tu, stabilizing the EF-Tu·GDP complex on the ribosome. This prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis. Specifically, it is believed to interfere with the conformational changes in EF-Tu that are necessary for its dissociation from the ribosome after GTP hydrolysis.
Antimicrobial Spectrum
This compound exhibits a narrow spectrum of activity, being most effective against certain Gram-positive and some Gram-negative bacteria.
| Bacterial Genus | Susceptibility |
| Moraxella | Susceptible[8] |
| Pasteurella | Susceptible[8] |
| Yersinia | Susceptible[8] |
| Haemophilus | Susceptible[8] |
| Streptococcus | Susceptible[8] |
| Corynebacterium | Susceptible[8] |
| Clostridium perfringens | Highly Susceptible[9] |
Experimental Protocols
Cultivation of Producing Organisms
1. Cultivation of Nocardia lactamdurans
-
Inoculum Preparation: Growth from a slant culture of N. lactamdurans is used to inoculate shake flasks or inoculum tanks. Maximum growth in shake flasks is typically reached in 2 to 4 days.
-
Fermentation: Submerged aerobic fermentation is carried out in an aqueous nutrient medium containing assimilable sources of carbon and nitrogen. Substantial antibiotic activity is generally obtained in 2 to 5 days.
-
Medium Optimization: The fermentation is sensitive to hard water, with calcium ions being inhibitory. The use of cottonseed flour as a component of a complex fermentation medium can also impact yield, with some lots containing high levels of calcium being detrimental.[1][3]
2. Cultivation of Amycolatopsis cihanbeyliensis DSM 45679
-
Growth Conditions: This halotolerant actinomycete is isolated from soil. It can be grown on modified Bennett's agar supplemented with 5% NaCl (w/v) and incubated at 28°C for 21 days.[10] The organism grows at 20-37°C and a pH range of 6-12, in the presence of 0-10% (w/v) NaCl.[6]
Isolation and Purification of this compound
A general procedure for the isolation of this compound involves solvent extraction of the fermentation broth, followed by chromatographic purification. For the antibiotic produced by Nocardia argentinensis, a similar elfamycin, the following steps were employed:
-
Extraction: The fermentation broth is extracted with a solvent mixture such as chloroform:ethyl acetate.
-
Charcoal Treatment: The crude extract is treated with charcoal to remove impurities.
-
Chromatography: The treated extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and ethyl acetate.
Structure Elucidation
The structure of this compound and its congeners has been determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms and the overall structure.[11][12][13][14][15]
Bioassays
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a standard measure of antimicrobial activity. A general protocol is as follows:
-
Bacterial Culture: The test bacterium is cultured in a suitable broth medium.
-
Serial Dilutions: The antibiotic is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions for the test bacterium.
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth occurs.[16]
2. In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis in a cell-free system.
-
System Components: A cell-free extract (e.g., from E. coli or rabbit reticulocytes) containing ribosomes, tRNAs, amino acids, and energy sources is used.
-
Template: An mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added.
-
Inhibitor Addition: this compound is added at various concentrations.
-
Incubation: The reaction is incubated to allow for transcription (if a DNA template is used) and translation.
-
Detection: The amount of reporter protein synthesized is quantified, typically by measuring luminescence or fluorescence. A reduction in the signal in the presence of this compound indicates inhibition of protein synthesis.[17][18][19][20]
3. EF-Tu GTPase Activity Assay
This assay measures the ability of EF-Tu to hydrolyze GTP, a key step in its function that is affected by this compound.
-
Reaction Mixture: Purified EF-Tu is incubated with [γ-32P]GTP.
-
Addition of Effectors: The reaction can be performed in the presence or absence of ribosomes, tRNA, and this compound.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Quenching: The reaction is stopped, typically by adding acid.
-
Analysis: The amount of hydrolyzed [γ-32P]GTP (released 32Pi) is separated from the unhydrolyzed nucleotide, often by thin-layer chromatography, and quantified.[21][22][23][24]
Conclusion
This compound remains a fascinating and important member of the elfamycin family of antibiotics. Its origin from diverse actinomycetes, its complex biosynthesis, and its specific mechanism of action targeting the essential bacterial protein EF-Tu make it a valuable subject for further research and development. The detailed information provided in this guide on its discovery, producing organisms, biosynthesis, and mechanism of action, along with quantitative data and experimental protocols, is intended to serve as a valuable resource for scientists working to unlock the full potential of this and other natural product-based antimicrobial agents. The continued exploration of this compound and its congeners may lead to the development of new therapeutic strategies to combat the growing threat of antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a new antibiotic from Streptomyces lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium inhibition of this compound production by Nocardia lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biosynthetic origin of the pyridone ring of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound Congeners and Heterologous Expression-Based Insights into the Self-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amycolatopsis cihanbeyliensis sp. nov., a halotolerant actinomycete isolated from a salt mine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]
- 8. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluations of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.pdx.edu [web.pdx.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ribosome-induced tuning of GTP hydrolysis by a translational GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mechanism of activation of elongation factor Tu by ribosome: Catalytic histidine activates GTP by protonation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Elucidation of Efrotomycin from Streptomyces lactamdurans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrotomycin, a narrow-spectrum antibiotic produced by the Gram-positive bacterium Streptomyces lactamdurans, represents a compelling case study in the discovery and development of natural product-based therapeutics. This technical guide provides an in-depth overview of this compound, from the initial isolation of the producing organism to its detailed mechanism of action. It is designed to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Introduction
The genus Streptomyces is a rich source of clinically significant antibiotics. This compound, first isolated from Streptomyces lactamdurans, is a member of the elfamycin family of antibiotics.[1] It exhibits potent activity against a select group of Gram-positive and some Gram-negative bacteria.[2] This document outlines the key scientific findings related to this compound, with a focus on its discovery, biosynthesis, purification, and mode of action.
Physicochemical Properties of this compound
This compound is a complex polyketide-derived molecule. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Appearance | Amorphous yellow powder |
| Molecular Formula | C₅₉H₈₈N₂O₂₀ |
| Molecular Weight | 1145.3 g/mol |
| Solubility | Freely soluble in methanol and isopropanol; slightly soluble in acetonitrile; very slightly soluble in water; practically insoluble in hexane.[3] |
| Major Components | This compound is a complex of related compounds, with the major components being this compound A1, A2, B1, and B2.[3] |
Antibacterial Spectrum and Activity
This compound demonstrates a narrow spectrum of antibacterial activity. Its efficacy is most pronounced against specific genera of bacteria. The following table summarizes the available data on its Minimum Inhibitory Concentrations (MIC).
| Bacterial Genus | Susceptibility |
| Moraxella | Active |
| Pasteurella | Active |
| Yersinia | Active |
| Haemophilus | Active |
| Streptococcus | Active |
| Corynebacterium | Active |
| Clostridium perfringens | Excellent activity (0.1 to 0.2 ppm)[4] |
Experimental Protocols
Fermentation of Streptomyces lactamdurans
The production of this compound is achieved through submerged fermentation of Streptomyces lactamdurans. While specific industrial protocols are often proprietary, a general laboratory-scale fermentation process can be outlined as follows.
4.1.1. Media Composition
A complex medium is typically used to support the growth of S. lactamdurans and the production of this compound. The composition of the fermentation medium can significantly impact the yield. Key components often include:
-
Carbon Sources: Glucose, soybean oil, and starch have been shown to support this compound biosynthesis.[5] The initiation of antibiotic production is often observed upon the depletion of glucose.[5]
-
Nitrogen Sources: Protein sources and amino acids are essential for cell growth.
-
Trace Elements: Various minerals are required for optimal growth and enzyme function. It is important to note that high concentrations of calcium ions can be inhibitory to this compound production.[6]
4.1.2. Fermentation Parameters
-
Inoculum: A seed culture of S. lactamdurans is prepared in an appropriate medium and used to inoculate the production fermenter.
-
Temperature: Fermentation is typically carried out at a controlled temperature, often in the range of 28-30°C.
-
Aeration and Agitation: Adequate aeration and agitation are crucial for supplying dissolved oxygen to the aerobic Streptomyces and for ensuring homogenous mixing of the culture.
-
pH: The pH of the fermentation broth is monitored and controlled, as it can influence both microbial growth and the stability of the antibiotic.
-
Fermentation Time: The fermentation is run for a specific duration, with this compound production often occurring during the stationary phase of growth. Cell lysis can be observed late in the fermentation cycle (around 225 hours).[5]
A resting cell system has also been developed for biosynthetic studies, which can produce up to 700 mg/mL of this compound in 60 hours when supplemented with glucose.[7]
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the antibiotic from other cellular components and media constituents.
4.2.1. Extraction
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The supernatant containing the secreted this compound is extracted with a suitable organic solvent, such as dichloromethane.[3]
4.2.2. Purification
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography.[3]
-
Column Preparation: A silica gel column is packed and equilibrated with a non-polar solvent.
-
Sample Loading: The concentrated extract is loaded onto the column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a mixture of ethyl acetate and ammonia solution, followed by methanol).[3]
-
Fraction Collection: Fractions are collected and assayed for antibacterial activity to identify those containing this compound.
-
-
Further Purification (if necessary): Depending on the purity of the fractions from the initial chromatography, further purification steps such as additional rounds of chromatography or crystallization may be employed.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[8][9] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.
By binding to EF-Tu, this compound locks it in a conformation that prevents the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis.[10] This mode of action is distinct from many other classes of antibiotics.
There is also evidence to suggest a secondary mechanism of action involving the inhibition of peptidoglycan biosynthesis through interaction with Lipid II, a key precursor in cell wall synthesis.
Visualizations
Signaling Pathway: Inhibition of Protein Synthesis by this compound
Caption: Inhibition of bacterial protein synthesis elongation by this compound.
Experimental Workflow: Isolation and Purification of this compound
Caption: General workflow for the isolation and purification of this compound.
Conclusion
This compound serves as a valuable example of a natural product with a specific and potent mechanism of action. This technical guide has provided a comprehensive overview of its discovery, physicochemical properties, antibacterial activity, and the experimental protocols for its production and purification. The detailed information and visual diagrams are intended to facilitate further research and development in the field of antibiotics and natural product chemistry. As antibiotic resistance continues to be a global health challenge, the study of compounds like this compound and their unique modes of action remains a critical area of scientific inquiry.
References
- 1. Streptomyces cell-free systems for natural product discovery and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. famic.go.jp [famic.go.jp]
- 4. In vitro and in vivo evaluations of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and physiological characterization of the this compound fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A resting cell system for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EF-Tu - Wikipedia [en.wikipedia.org]
The Efrotomycin Biosynthesis Pathway in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrotomycin, a member of the elfamycin family of antibiotics, exhibits potent activity against a range of bacteria, including clinically relevant pathogens. Produced by actinomycetes such as Nocardia lactamdurans and Amycolatopsis cihanbeyliensis, this complex polyketide has garnered interest for its potential applications in both veterinary and human medicine. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and regulatory aspects. The guide is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology, offering detailed insights into the molecular assembly of this compound and providing a foundation for future research and bioengineering efforts.
Introduction
This compound is a polyketide antibiotic characterized by a C30 polyene backbone, a dihydropyran ring, an α-pyridone moiety, and a disaccharide substituent. Its mode of action involves the inhibition of bacterial protein synthesis through binding to elongation factor Tu (EF-Tu). The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC) encoding a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, along with a suite of tailoring enzymes. Understanding this intricate pathway is crucial for efforts aimed at yield improvement, analogue generation, and the development of novel antibiotics.
The this compound Biosynthetic Gene Cluster (efr BGC)
The biosynthetic gene cluster for this compound (efr) has been identified in Amycolatopsis cihanbeyliensis DSM 45679. The cluster shares significant homology with the well-characterized kirromycin (kir) BGC from Streptomyces collinus Tü 365, allowing for the putative assignment of functions to many of the open reading frames (ORFs) within the efr cluster.
Table 1: Putative Functions of Genes in the this compound Biosynthetic Gene Cluster (Based on Homology to the Kirromycin BGC)
| Gene (this compound BGC) | Homolog (Kirromycin BGC) | Proposed Function |
| efrA | kirA | Hybrid PKS/NRPS modules for polyketide chain elongation and incorporation of the pyridone precursor |
| efrB | kirB | Acyltransferase (AT) for loading of extender units |
| efrC | kirC | Acyl Carrier Protein (ACP) |
| efrD | kirD | Aspartate-α-decarboxylase for β-alanine biosynthesis |
| efrE | kirE | Thioesterase (TE) for chain termination and cyclization |
| efrF | kirF | Dehydratase (DH) |
| efrG | kirG | Enoylreductase (ER) |
| efrH | kirH | Ketoreductase (KR) |
| efrM | kirM | Methyltransferase |
| efrO | kirO | Cytochrome P450 hydroxylase |
| efrT | kirT | ABC transporter (self-resistance) |
| efrR | kirR | Regulatory protein |
Note: This table is based on comparative bioinformatics analysis. The precise function of each enzyme in the this compound pathway requires experimental validation.
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the polyketide backbone and incorporation of the pyridone ring, (2. post-PKS modifications, and (3) glycosylation.
Polyketide Backbone Assembly and Pyridone Ring Formation
The carbon skeleton of this compound is assembled by a modular Type I PKS. The starter unit is believed to be derived from isobutyryl-CoA, and the growing chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units.
The distinctive α-pyridone ring of this compound originates from the catabolism of uracil.[1] Nocardia lactamdurans utilizes a reductive pathway to convert uracil to β-alanine, which is then incorporated into the this compound structure.[1] This was confirmed by isotopic labeling studies where [5,6-³H]-uracil and [4,5-¹³C]-uracil were incorporated into the pyridone ring.[1]
References
An In-depth Technical Guide to the Chemical Structure of Efrotomycin and its Congeners
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efrotomycin belongs to the elfamycin family of antibiotics, a group of natural products known for their potent and specific inhibition of bacterial protein synthesis.[1] First isolated from the fermentation broth of Nocardia lactamdurans (also identified as Streptomyces lactamdurans), this compound is a narrow-spectrum antibiotic with activity primarily against certain Gram-positive and some Gram-negative bacteria.[2][3] Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), distinguishes it from many other antibiotic classes and makes it a subject of continued interest for antimicrobial research and development.[1]
Structurally, this compound is a complex macrocyclic glycoside. Its intricate architecture is built upon the known antibiotic aurodox, featuring a polyketide-derived aglycone and a unique disaccharide moiety.[2] Recent discoveries have expanded the this compound family with the isolation of new congeners from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis, revealing natural variations in the core structure and offering new avenues for structure-activity relationship (SAR) studies.[4]
This technical guide provides a comprehensive overview of the chemical structure of this compound and its known congeners. It summarizes key physicochemical and spectroscopic data, details the experimental protocols for their isolation and characterization, and illustrates their mechanism of action.
Core Chemical Structure
The chemical structure of this compound (C₅₉H₈₈N₂O₂₀) is best understood by deconstructing it into its primary components.[2]
-
Aglycone Core (Aurodox): The foundational structure is the aglycone aurodox (C₄₄H₆₂N₂O₁₂).[2] This large macrocycle is a product of polyketide synthesis and features a conjugated polyene system, multiple stereocenters, and a distinctive N-methyl-2-pyridone chromophore, which imparts a characteristic yellow color.
-
Disaccharide Moiety: Attached to the hydroxyl group at position C-30 of the aurodox core is a specific disaccharide. This sugar component consists of 6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)-3-O-methyl-β-D-allopyranose.[2] The glycosidic linkage is crucial for the compound's identity and biological activity profile.
The relationship between these components is illustrated in the diagram below.
This compound Congeners
Recent research has led to the isolation of novel this compound congeners from Amycolatopsis cihanbeyliensis, designated Efrotomycins A1-A4.[4] These congeners exhibit variations from the parent structure. Notably, Efrotomycins A3 and A4 possess a tetrahydrofuran (THF) ring with a distinct configuration compared to other known elfamycins, highlighting the biosynthetic plasticity of the producing organism.[4][5] Another related compound, this compound B1, was also identified.[1]
Data Presentation
The quantitative physicochemical and spectroscopic data for this compound and its recently discovered congeners are summarized in the following tables.
Table 1: Physicochemical Properties of this compound and Congeners
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Source Organism | Citation(s) |
| This compound | C₅₉H₈₈N₂O₂₀ | 1145.33 | Amorphous yellow powder | Nocardia lactamdurans | [2] |
| This compound A3 | C₅₈H₈₆N₂O₂₀ | 1131.30 | Yellowish amorphous solid | Amycolatopsis cihanbeyliensis | [1][4] |
| This compound A4 | C₅₈H₈₆N₂O₂₀ | 1131.30 | Yellowish amorphous solid | Amycolatopsis cihanbeyliensis | [1][4] |
| This compound B1 | C₄₄H₆₂N₂O₁₁ | 794.98 | Yellow amorphous solid | Amycolatopsis cihanbeyliensis | [1] |
Table 2: Spectroscopic Data for this compound Congeners
| Compound | Optical Rotation [α]²⁵D (c, solvent) | UV λₘₐₓ (log ε), nm | IR νₘₐₓ, cm⁻¹ | HRESIMS m/z [M-H]⁻ (Calculated) | Citation(s) |
| This compound A3 | -0.3 (0.75, CH₃OH) | 232 (4.72), 322 (4.21) | 3358, 2974, 1639, 1550, 1080 | 1129.5701 (1129.5701) | [1] |
| This compound A4 | -8.8 (1.36, CH₃OH) | 232 (4.81), 322 (4.38) | 3491, 2976, 1641, 1548, 1080 | 1129.5703 (1129.5701) | [1] |
| This compound B1 | -22.1 (0.43, CH₃OH) | 232 (4.72), 346 (4.36) | 3360, 2970, 1651, 1550, 1091 | 793.4277 (793.4281) | [1] |
Experimental Protocols
The methodologies for the isolation and structural characterization of efrotomycins are critical for their study. The protocols cited in the literature generally follow a multi-step workflow from microbial fermentation to pure compound analysis.
Isolation and Purification
The production and extraction of this compound and its congeners involve microbial fermentation followed by solvent extraction and chromatographic purification.[3][6]
-
Fermentation: The producing microbial strain (Nocardia lactamdurans for this compound, A. cihanbeyliensis for congeners) is cultured in a suitable liquid medium under controlled conditions (e.g., 30°C, 200 rpm) for several days.[3][4] The fermentation broth, containing the secreted metabolites, is harvested for extraction.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The mycelia and any adsorbent resins (e.g., HP-20) used in the culture are also extracted to recover cell-associated products. The organic phases are combined and concentrated in vacuo to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds. This process often involves:
-
Silica Gel Chromatography: Used for initial fractionation of the crude extract based on polarity.
-
Sephadex LH-20 Chromatography: Employed for size-exclusion and further purification.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using reversed-phase columns (e.g., C18) with a gradient of solvents (e.g., acetonitrile-water or methanol-water) to yield the pure compounds.[4]
-
Structure Elucidation
The complex structures of efrotomycins are determined using a combination of modern spectroscopic techniques.[2][7][8]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete chemical structure.[9] A suite of experiments is performed:
-
1D NMR (¹ H and ¹³ C): Provides information about the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings within a spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule and establishing the overall carbon skeleton.[4]
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiments are used to determine the relative stereochemistry by identifying protons that are close to each other in space.[1]
-
The general workflow for isolating and identifying these complex natural products is depicted below.
Mechanism of Action
This compound and its congeners inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[1] EF-Tu is a highly conserved GTPase that plays an essential role in the elongation cycle of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[10]
The mechanism proceeds as follows:
-
EF-Tu, in its active GTP-bound state, forms a ternary complex with an aa-tRNA.
-
This complex binds to the ribosomal A-site. Upon correct codon-anticodon pairing, the ribosome triggers GTP hydrolysis by EF-Tu.
-
Hydrolysis to GDP induces a conformational change in EF-Tu, causing it to lose affinity for the aa-tRNA and the ribosome, and subsequently dissociate.[11]
-
This compound (and related elfamycins like kirromycin) binds to EF-Tu and traps it on the ribosome. It prevents the conformational change and release of the EF-Tu·GDP complex after GTP hydrolysis.[10][12] This stalls the ribosome, halting protein elongation and ultimately leading to bacterial cell death.
The sensitivity to this compound varies among bacterial species, with EF-Tu from many Gram-positive bacteria showing resistance, while EF-Tu from several Gram-negative species is sensitive.[13]
Conclusion
This compound and its congeners represent a structurally complex and mechanistically unique class of antibiotics. The core structure, a glycoside of the aurodox aglycone, can be modified by the producing organism, as evidenced by the discovery of congeners with altered ring systems. The detailed characterization of these molecules through advanced spectroscopic methods provides a solid foundation for future research. Understanding the precise structure-activity relationships and the molecular interactions with their target, EF-Tu, holds significant potential for the development of novel antibacterial agents in an era of growing antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological characterization of the this compound fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound Congeners and Heterologous Expression-Based Insights into the Self-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster [mdpi.com]
- 7. Isolation and structural elucidation of naphthomycins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and structure elucidation of new antibiotics related to angolamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics this compound, pulvomycin and MDL 62879 - PubMed [pubmed.ncbi.nlm.nih.gov]
Efrotomycin: A Glycoside of Aurodox with Potent Antibacterial Activity
For Immediate Release
[City, State] – November 8, 2025 – A comprehensive technical analysis of efrotomycin, a potent antibiotic, reveals its structural relationship as a glycoside of aurodox and delves into its mechanism of action, biosynthetic pathways, and antimicrobial profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.
This compound is a member of the elfamycin class of antibiotics, known for their targeted inhibition of bacterial protein synthesis. Mass spectral and NMR analyses have unequivocally demonstrated that this compound is a glycoside of the antibiotic aurodox.[1][2] Specifically, a disaccharide is attached to the 4-hydroxyl group of the hexahydropyran substructure of aurodox.[2]
Comparative Antibacterial Activity
Both this compound and aurodox exhibit activity primarily against Gram-positive bacteria.[3] However, this compound is characterized as a narrow-spectrum antibiotic with notable potency against specific genera.
| Bacterial Species | This compound MIC (µg/mL) | Aurodox MIC (µg/mL) |
| Clostridium difficile | 0.125 - 0.25 | Data not available |
| Moraxella spp. | Most active | Data not available |
| Pasteurella spp. | Most active | Data not available |
| Yersinia spp. | Most active | Data not available |
| Haemophilus spp. | Most active | Data not available |
| Streptococcus spp. | Most active | Data not available |
| Corynebacterium spp. | Most active | Data not available |
| Staphylococcus aureus | Inhibited | Well-understood anti-Gram-positive properties |
| Gram-negative bacteria | Generally less active | Generally less active |
Note: "Most active" indicates high susceptibility as described in the literature, but specific MIC values were not provided in the cited sources. Further research is needed for a direct quantitative comparison.
Mechanism of Action: Targeting Protein Synthesis
The primary mechanism of action for both this compound and aurodox involves the inhibition of bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu), a crucial protein in the translation process.[4][5] These antibiotics bind to EF-Tu, creating a stable complex that prevents the release of EF-Tu from the ribosome, thereby halting the elongation phase of protein production.[4]
Interestingly, while this compound shows limited to no activity against Escherichia coli in whole-cell assays, it does inhibit cell-free protein synthesis in extracts from this bacterium, suggesting potential issues with cell permeability or efflux in this Gram-negative species.[4]
Aurodox has a distinct, additional mode of action as an anti-virulence agent. It has been shown to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria like E. coli, independent of its effect on EF-Tu.[5] This is achieved by downregulating the transcription of the master virulence regulator, Ler.[5]
Biosynthesis of this compound and Aurodox
This compound is produced by the actinomycete Nocardia lactamdurans, initially identified as Streptomyces lactamdurans.[6] Aurodox is produced by Streptomyces goldiniensis.[5] The biosynthesis of these complex molecules involves a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.
A key structural feature of both molecules is a pyridone ring, which originates from the catabolism of uracil.[5] The aglycone, aurodox, is first synthesized and then glycosylated to form this compound.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The antibacterial potency of this compound and aurodox can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for MIC Determination:
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lack of cross-resistance between this compound and antibacterial agents used in the therapy of human and animal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 56592-32-6 | Benchchem [benchchem.com]
- 5. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a new antibiotic from Streptomyces lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Efrotomycin's Inhibition of Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efrotomycin is a member of the elfamycin family of antibiotics, which potently inhibit bacterial protein synthesis. This technical guide provides an in-depth overview of the molecular mechanism by which this compound exerts its antibacterial activity, focusing on its interaction with the elongation factor Tu (EF-Tu). This document details the quantitative aspects of this inhibition, provides comprehensive experimental protocols for its study, and visualizes the key molecular events and experimental workflows.
Introduction
The ribosome is a primary target for a multitude of antibiotics that are crucial in treating bacterial infections. These antibiotics interfere with various stages of protein synthesis, a fundamental process for bacterial viability.[1][2] this compound, an antibiotic belonging to the kirromycin class, specifically targets the elongation phase of protein synthesis.[3][4] Its mechanism of action involves the essential elongation factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[5][6] By interfering with the function of EF-Tu, this compound effectively stalls the ribosomal machinery, leading to the cessation of protein production and ultimately, bacterial cell death.[7] This guide will explore the intricate details of this inhibitory process.
Mechanism of Action: Targeting Elongation Factor Tu
The elongation cycle of bacterial protein synthesis is a dynamic process involving the precise coordination of ribosomes, messenger RNA (mRNA), transfer RNA (tRNA), and elongation factors. EF-Tu plays a pivotal role in ensuring the fidelity and efficiency of this process.
The canonical EF-Tu cycle proceeds as follows:
-
Ternary Complex Formation: EF-Tu, in its active GTP-bound state, binds to an aminoacyl-tRNA (aa-tRNA) to form a ternary complex (EF-Tu•GTP•aa-tRNA).
-
Ribosome Binding and Codon Recognition: This ternary complex then docks at the ribosomal A-site, where the anticodon of the aa-tRNA attempts to pair with the corresponding codon on the mRNA.
-
GTP Hydrolysis and Conformational Change: Upon successful codon recognition, the ribosome triggers the GTPase activity of EF-Tu.[8][9] The hydrolysis of GTP to GDP and inorganic phosphate (Pi) induces a major conformational change in EF-Tu.[10][11]
-
EF-Tu-GDP Release: In its GDP-bound state, EF-Tu has a low affinity for both the aa-tRNA and the ribosome, leading to its release from the ribosomal complex.[6]
-
Peptide Bond Formation and Translocation: The aa-tRNA is then free to accommodate into the A-site, allowing for peptide bond formation. The ribosome then translocates to the next codon with the help of Elongation Factor G (EF-G).
-
EF-Tu Reactivation: The released EF-Tu•GDP complex interacts with Elongation Factor Ts (EF-Ts), which facilitates the exchange of GDP for a new molecule of GTP, thereby regenerating the active EF-Tu•GTP for the next round of elongation.
This compound and other kirromycin-class antibiotics disrupt this finely tuned cycle by binding to EF-Tu.[5] The binding of this compound induces and stabilizes a conformation of EF-Tu that mimics its GTP-bound state, even after GTP hydrolysis has occurred.[10] This has a critical consequence: the EF-Tu•GDP complex, with this compound bound, remains locked onto the ribosome.[8][12] This persistent binding physically obstructs the progression of the ribosome, preventing the accommodation of the aminoacyl-tRNA into the peptidyl transferase center and inhibiting subsequent translocation.[7] The ribosome is effectively stalled, leading to a complete halt in protein synthesis.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound can be quantified through in vitro protein synthesis assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of the antibiotic required to inhibit the process by 50%.
| Antibiotic | Bacterial System | Assay Type | IC50 | Reference |
| This compound | E. coli cell-free system | Poly(U)-dependent polyphenylalanine synthesis | 0.12 mg/L | [3] |
| Kirromycin | S. ramocissimus EF-Tu1 in vitro translation | Poly(U)-dependent [14C]Phe incorporation | ~0.04 µM | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial protein synthesis by this compound.
In Vitro Transcription-Translation (IVTT) Coupled Assay for IC50 Determination
This assay measures the concentration-dependent inhibition of protein synthesis by monitoring the production of a reporter protein. A poly(U) template is used to direct the synthesis of polyphenylalanine, and the incorporation of a radiolabeled amino acid is quantified.
Materials:
-
S30 Cell-Free Extract: Prepared from a suitable bacterial strain (e.g., E. coli).
-
Reaction Buffer (2X): 100 mM Tris-acetate (pH 8.2), 20 mM Magnesium acetate, 200 mM Potassium acetate, 2 mM Dithiothreitol (DTT).
-
Amino Acid Mixture: 19 amino acids (excluding phenylalanine), each at a concentration of 2 mM.
-
[14C]-Phenylalanine: Radiolabeled phenylalanine with a specific activity of >400 mCi/mmol.
-
Poly(U) mRNA: 1 mg/mL solution.
-
ATP/GTP Mix: 20 mM ATP, 20 mM GTP.
-
Creatine Phosphate: 200 mM.
-
Creatine Kinase: 10 mg/mL.
-
tRNA Mix: From E. coli.
-
This compound Stock Solution: A serial dilution of this compound in DMSO or a suitable solvent.
-
Trichloroacetic Acid (TCA): 10% (w/v) and 5% (w/v) solutions.
-
Scintillation Fluid.
-
Glass Fiber Filters.
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by combining the following components in the specified order:
-
Nuclease-free water to a final volume of 50 µL.
-
25 µL of 2X Reaction Buffer.
-
5 µL of ATP/GTP Mix.
-
2.5 µL of Creatine Phosphate.
-
1 µL of Creatine Kinase.
-
5 µL of Amino Acid Mixture.
-
1 µL of [14C]-Phenylalanine.
-
2 µL of tRNA Mix.
-
5 µL of Poly(U) mRNA.
-
Variable volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Include a no-antibiotic control (with solvent only).
-
5 µL of S30 Cell-Free Extract.
-
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Precipitation: Stop the reaction by adding 1 mL of ice-cold 10% TCA.
-
Heating: Heat the tubes at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs and decolorize the samples.
-
Filtration: Cool the samples on ice for 5 minutes. Collect the precipitated polyphenylalanine by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with 3 mL of cold 5% TCA, followed by one wash with 3 mL of 95% ethanol.
-
Quantification: Dry the filters completely and place them in scintillation vials with 5 mL of scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Nitrocellulose Filter Binding Assay for this compound-EF-Tu-Ribosome Complex Formation
This assay is used to demonstrate the stable binding of the EF-Tu-efrotomycin complex to the ribosome. It relies on the principle that proteins and protein-nucleic acid complexes are retained on nitrocellulose filters, while free nucleic acids are not.
Materials:
-
Purified 70S Ribosomes: From E. coli.
-
Purified EF-Tu: From E. coli.
-
[3H]-GDP or [γ-32P]-GTP: Radiolabeled guanine nucleotides.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT.
-
Wash Buffer: Same as Binding Buffer.
-
Nitrocellulose Filters (0.45 µm pore size).
-
Scintillation Fluid.
Procedure:
-
Formation of EF-Tu•[3H]-GDP Complex: Incubate purified EF-Tu with an equimolar amount of [³H]-GDP in Binding Buffer for 15 minutes at 37°C.
-
Reaction Setup: In separate tubes, set up the following reaction mixtures (25 µL final volume) in Binding Buffer:
-
Control 1 (No Ribosomes): EF-Tu•[³H]-GDP complex.
-
Control 2 (No this compound): EF-Tu•[³H]-GDP complex + 70S ribosomes.
-
Experimental: EF-Tu•[³H]-GDP complex + 70S ribosomes + varying concentrations of this compound.
-
-
Incubation: Incubate all tubes for 20 minutes at 30°C to allow for complex formation.
-
Filtration: Dilute each reaction mixture with 1 mL of ice-cold Wash Buffer and immediately filter through a pre-wetted nitrocellulose filter under gentle vacuum.
-
Washing: Wash each filter twice with 1 mL of ice-cold Wash Buffer.
-
Quantification: Dry the filters and measure the retained radioactivity by liquid scintillation counting.
-
Data Analysis: An increase in retained radioactivity in the presence of both ribosomes and this compound, compared to the controls, indicates the formation of a stable ribosome•EF-Tu•[³H]-GDP•this compound complex.
Visualizing the Molecular Interactions and Experimental Workflows
Graphviz diagrams are provided below to illustrate the signaling pathway of this compound's inhibitory action and the general workflow of the key experimental procedures.
Conclusion
This compound represents a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting the essential elongation factor Tu. By locking the EF-Tu•GDP complex on the ribosome, it effectively creates a roadblock in the elongation cycle, leading to the cessation of protein production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antibiotics that target the bacterial translation machinery. Further investigation into the structural basis of the this compound-EF-Tu interaction and the exploration of synergistic combinations with other antibiotics could pave the way for the development of new therapeutic strategies to combat antibiotic resistance.
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the inhibition of protein synthesis by kirromycin. Role of elongation factor Tu and ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kirromycin Biosynthesis | Universität Tübingen [uni-tuebingen.de]
- 6. GTPases mechanisms and functions of translation factors on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 8. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of activation of elongation factor Tu by ribosome: Catalytic histidine activates GTP by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational alteration of protein synthesis elongation factor EF-Tu by EF-Ts and by kirromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The crystal structure of the ribosome bound to EF-Tu and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elongation Factor Tu3 (EF-Tu3) from the Kirromycin Producer Streptomyces ramocissimus Is Resistant to Three Classes of EF-Tu-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Determination of Efrotomycin Minimum Inhibitory Concentration (MIC) for Clostridium difficile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridium difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. The development of novel antimicrobial agents with activity against C. difficile is a critical area of research. Efrotomycin, an antibiotic belonging to the elfamycin class, has demonstrated in vitro activity against C. difficile.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. difficile using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[2][3][4][5]
Principle
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. Following anaerobic incubation, the MIC is determined by visual inspection of the test wells.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Clostridium difficile test isolates
-
Quality control (QC) strain: Clostridium difficile ATCC® 700057™
-
Anaerobically supplemented Brucella broth (or other suitable broth for anaerobes)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile serological pipettes, pipette tips, and reagent reservoirs
-
Methanol (for stock solution preparation)
-
Phosphate buffer (pH 6.0) with 20% methanol (for dilutions)
-
Dimethyl sulfoxide (DMSO) (optional, if needed for initial solubilization)
Equipment
-
Anaerobic chamber or anaerobic jar system
-
Incubator (35-37°C)
-
Vortex mixer
-
Micropipettes
-
Spectrophotometer
Preparation of this compound Stock Solution
This compound is poorly soluble in water but soluble in methanol and isopropanol. A stock solution can be prepared as follows:
-
Primary Stock Solution (e.g., 1280 µg/mL):
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% methanol.
-
Bring the final volume to the desired concentration with a sterile mixture of phosphate buffer (pH 6.0) and methanol (4:1 v/v). For example, to make a 1280 µg/mL stock, dissolve 1.28 mg of this compound in a final volume of 1 mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the stock solution in small aliquots at -70°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
Inoculum Preparation
-
Subculture C. difficile isolates from frozen stock onto supplemented Brucella agar and incubate anaerobically at 37°C for 48-72 hours to ensure purity and viability.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of supplemented Brucella broth.
-
Incubate the broth culture anaerobically at 37°C for 24-48 hours until the turbidity reaches at least a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:10 in supplemented Brucella broth to achieve a final inoculum concentration of approximately 1.5 x 10⁷ CFU/mL.
Broth Microdilution Procedure
-
Prepare this compound Dilutions:
-
Aseptically perform serial two-fold dilutions of the this compound stock solution in a sterile 96-well plate or in sterile microcentrifuge tubes using supplemented Brucella broth as the diluent. The recommended concentration range for testing is 0.015 to 8 µg/mL.
-
-
Inoculate the Microtiter Plate:
-
Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.
-
Add 10 µL of the standardized C. difficile inoculum to each well, resulting in a final inoculum of approximately 1.5 x 10⁵ CFU/well.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 10 µL of the inoculum (no antibiotic).
-
Sterility Control: A well containing 110 µL of uninoculated broth.
-
-
Incubation:
-
Seal the microtiter plate or place it in a container to prevent evaporation.
-
Incubate the plate in an anaerobic atmosphere at 37°C for 48 hours.
-
Reading and Interpreting Results
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. difficile.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC for the QC strain should fall within the established acceptable range.
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Test Method | Broth Microdilution | CLSI M11-A8 |
| Growth Medium | Supplemented Brucella Broth | [4] |
| Inoculum Density | Approx. 1.5 x 10⁵ CFU/well | [4] |
| Incubation Conditions | Anaerobic, 37°C, 48 hours | [4] |
| This compound Concentration Range | 0.015 - 8 µg/mL | Based on published data |
| Quality Control Strain | C. difficile ATCC® 700057™ | CLSI M11-A8 |
| This compound MIC₅₀ against C. difficile | 0.125 µg/mL (Agar Dilution) | |
| This compound MIC₉₀ against C. difficile | 0.25 µg/mL (Agar Dilution) |
Experimental Workflow
References
Application Notes: In Vitro Assays for Efrotomycin Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrotomycin is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] The primary molecular target of this compound is the Elongation Factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein translation.[2][3][4] By binding to EF-Tu, this compound locks it in a conformation that prevents its release from the ribosome after GTP hydrolysis, effectively stalling protein synthesis.[2] This application note provides detailed protocols for two common in vitro methods to quantify the inhibitory activity of this compound: a non-radioactive luciferase reporter assay and a classic radiolabeled amino acid incorporation assay.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
During the elongation cycle of bacterial protein synthesis, EF-Tu, complexed with GTP, binds to an aminoacyl-tRNA (aa-tRNA) and delivers this complex to the ribosome's A-site. Upon correct codon-anticodon pairing, GTP is hydrolyzed to GDP, causing a conformational change in EF-Tu. This change leads to the release of EF-Tu-GDP from the ribosome, allowing the peptide chain to be elongated. This compound binds to the EF-Tu-GDP complex on the ribosome, preventing its dissociation and thereby halting the entire elongation process.
Caption: Mechanism of this compound action on the bacterial translation elongation cycle.
Data Presentation: this compound Inhibition of Protein Synthesis
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the rate of the biological process by 50%. The IC₅₀ of this compound is highly dependent on the source of the EF-Tu protein. EF-Tu from Gram-negative bacteria (e.g., Escherichia coli) is generally sensitive to this compound, while EF-Tu from many Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is resistant.[5]
Table 1: Representative IC₅₀ Values for Protein Synthesis Inhibitors
| Compound | Target Organism (Cell-Free System) | Assay Type | IC₅₀ (µM) |
| This compound | Escherichia coli | Luciferase Reporter | ~0.1 - 1.0 (Expected) |
| This compound | Staphylococcus aureus | Luciferase Reporter | >1000[1] |
| Aurodox (related elfamycin) | Hybrid (S. aureus ribosomes + E. coli EF-Tu) | Radiolabel Incorporation | 0.13[1] |
| Chloramphenicol | Escherichia coli | Luciferase Reporter | ~5.0 |
| Tetracycline | Escherichia coli | Luciferase Reporter | ~2.0 |
Note: Data for Chloramphenicol and Tetracycline are typical literature values for illustrative purposes. The expected IC₅₀ for this compound in an E. coli system is an estimate based on related compounds.
Experimental Protocols
Protocol 1: Cell-Free Protein Synthesis Inhibition Assay (Luciferase Reporter)
This protocol utilizes a coupled transcription/translation (T/T) system from E. coli and measures the synthesis of firefly luciferase as a reporter.[6][7][8] The reduction in luminescence in the presence of this compound corresponds to the degree of protein synthesis inhibition.
Materials:
-
E. coli S30 Cell-Free Extract Kit (e.g., Promega, Thermo Fisher Scientific)
-
Plasmid DNA encoding Firefly Luciferase under a bacterial promoter (e.g., T7)
-
This compound stock solution (in DMSO or ethanol)
-
Control inhibitors (e.g., tetracycline, chloramphenicol)
-
Nuclease-free water
-
Luciferase Assay Reagent (e.g., Promega's Luciferase Assay System)
-
Opaque, white 96-well or 384-well microplates suitable for luminescence
-
Luminometer
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix according to the manufacturer's instructions for the E. coli S30 extract kit. This typically includes the S30 extract, reaction buffer, and amino acid mix.
-
Add DNA Template: Add the luciferase plasmid DNA to the master mix to a final concentration of 5-10 nM.[9] Mix gently.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) in nuclease-free water or the reaction buffer. Also prepare dilutions for positive controls (tetracycline) and a vehicle control (e.g., DMSO at the highest concentration used for this compound).
-
Set Up Reactions: In each well of the opaque microplate, add the components in the following order:
-
2 µL of inhibitor dilution (or vehicle control).
-
18 µL of the DNA-containing master mix.
-
Final volume = 20 µL.
-
-
Incubation: Seal the plate and incubate at 37°C for 60-90 minutes.[10]
-
Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Add Luciferase Assay Reagent to each well (typically a volume equal to the reaction volume, e.g., 20 µL).
-
Mix briefly and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (a reaction with no DNA template) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition): % Inhibition = 100 * (1 - (Luminescence_Sample / Luminescence_VehicleControl))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Protocol 2: Cell-Free Protein Synthesis Inhibition Assay (³H-Leucine Incorporation)
This classic method directly measures the incorporation of a radiolabeled amino acid into newly synthesized polypeptides.[11][12]
Materials:
-
E. coli S30 Cell-Free Extract Kit
-
Poly(U) RNA template (for synthesis of polyphenylalanine) or a specific mRNA template
-
³H-Leucine (or ³H-Phenylalanine if using Poly(U) template)
-
Complete amino acid mixture lacking Leucine
-
This compound stock solution
-
Trichloroacetic Acid (TCA), 10% and 5% solutions
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filter manifold apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare Reaction Mix: On ice, prepare a reaction mix containing the S30 extract, reaction buffer, the amino acid mixture (lacking leucine), and the mRNA template.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound as described in Protocol 1.
-
Initiate Reactions:
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add the appropriate inhibitor dilution or vehicle control to each tube.
-
Add ³H-Leucine to a final concentration of ~1 µCi per reaction.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction & Precipitate Protein:
-
Stop the reaction by adding 1 mL of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
-
Collect Precipitate:
-
Wet a glass fiber filter with 5% TCA.
-
Place the filter on the manifold apparatus.
-
Pour the reaction mixture onto the filter. The precipitated, radiolabeled protein will be trapped.
-
Wash the filter twice with 3 mL of ice-cold 5% TCA, followed by one wash with 3 mL of ethanol.
-
-
Quantify Radioactivity:
-
Carefully remove the filter and place it in a scintillation vial.
-
Allow the filter to dry completely.
-
Add 5 mL of scintillation fluid to the vial.
-
Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the background CPM (a reaction stopped at time zero) from all readings.
-
Calculate the percent inhibition for each concentration as described in Protocol 1, using CPM values instead of luminescence.
-
Plot the data and determine the IC₅₀ value using non-linear regression.
Experimental Workflow Visualization
Caption: General workflow for in vitro protein synthesis inhibition assays.
References
- 1. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics this compound, pulvomycin and MDL 62879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Notes and Protocols for the Purification of Efrotomycin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Efrotomycin, a polyketide antibiotic, from the fermentation broth of Nocardia lactamdurans. The methodologies described are based on established analytical procedures and general principles of antibiotic purification, offering a framework for laboratory-scale purification and process development.
Introduction
This compound is a narrow-spectrum antibiotic with activity against a range of Gram-positive bacteria. It is produced by the fermentation of the actinomycete Nocardia lactamdurans. The purification of this compound from the complex fermentation broth is a critical step in its production and analysis. This document outlines a multi-step purification strategy designed to isolate this compound with high purity.
The overall workflow for the purification of this compound can be visualized as a multi-stage process, starting from the fermentation broth and culminating in the purified active pharmaceutical ingredient.
Caption: General workflow for this compound purification.
Fermentation of Nocardia lactamdurans
The production of this compound is initiated by the fermentation of Nocardia lactamdurans. Understanding the fermentation dynamics is crucial for optimizing the yield of the target antibiotic.
Key Fermentation Parameters:
| Parameter | Condition/Observation | Reference |
| Microorganism | Nocardia lactamdurans | [1] |
| Growth Phase | Cell growth occurs in the first 50 hours. | [1] |
| This compound Biosynthesis | Initiated when glucose concentration becomes low. | [1] |
| Carbon Sources | Supported by soybean oil and starch after glucose depletion. | [1] |
| Inhibitors | High concentrations of calcium ions can inhibit production. |
Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound from a laboratory-scale fermentation broth.
Protocol 1: Biomass Removal
The first step in the purification process is to separate the Nocardia lactamdurans biomass from the fermentation broth.
Materials:
-
Fermentation broth
-
High-speed centrifuge
-
Centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Buchner funnel and flask
Procedure:
-
Transfer the fermentation broth to centrifuge tubes.
-
Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet the microbial cells.
-
Carefully decant the supernatant, which contains the dissolved this compound.
-
For complete removal of residual solids, filter the supernatant through a Whatman No. 1 filter paper using a Buchner funnel under vacuum.
-
The resulting clarified broth is now ready for the extraction step.
Protocol 2: Solvent Extraction of this compound
This protocol describes the extraction of this compound from the clarified fermentation broth using an organic solvent.
Materials:
-
Clarified fermentation broth
-
Dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Place the clarified broth in a separatory funnel.
-
Add an equal volume of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Place the separatory funnel on a stand and allow the layers to separate. This compound will partition into the lower organic layer (dichloromethane).
-
Carefully drain the lower dichloromethane layer into a clean flask.
-
Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to maximize recovery.
-
Combine the dichloromethane extracts.
-
Concentrate the combined extracts to dryness using a rotary evaporator at a temperature not exceeding 50°C. The resulting residue is the crude this compound extract.
Protocol 3: Silica Gel Column Chromatography
This protocol details the purification of the crude this compound extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Methanol
-
Ammonia solution
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in dichloromethane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Wash the packed column with 2-3 column volumes of dichloromethane.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of dichloromethane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Washing:
-
Wash the column with 2 column volumes of a mixture of ethyl acetate and ammonia solution (180:1 v/v) to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the column using methanol.
-
Collect fractions of the eluate in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of this compound by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 95:5).
-
Pool the fractions containing pure this compound.
-
-
Concentration:
-
Combine the pure fractions and concentrate to dryness using a rotary evaporator to obtain purified this compound.
-
The logical flow of the purification process, from extraction to final product, can be represented in a diagram.
Caption: Chromatographic purification workflow.
Data Presentation
Table 1: this compound Purification Summary (Template)
| Purification Step | Starting Material (Volume/Mass) | This compound Concentration (mg/mL or mg/g) | Total this compound (mg) | Purity (%) | Recovery (%) |
| Clarified Broth | 100 | ||||
| Crude Extract | |||||
| Pooled Fractions | |||||
| Purified Product |
Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Conclusion
The protocols outlined in these application notes provide a solid foundation for the purification of this compound from fermentation broth. The combination of solvent extraction and silica gel chromatography is an effective method for isolating this polyketide antibiotic. For process optimization and scale-up, further studies would be required to determine the optimal solvent ratios, column loading capacities, and elution gradients to maximize both purity and yield. Researchers are encouraged to use the provided templates to meticulously document their findings, which will be invaluable for the development of a robust and scalable purification process for this compound.
References
Application Notes and Protocols for Microbiological Assay of Efrotomycin Potency
These application notes provide a detailed protocol for determining the potency of Efrotomycin using a microbiological agar diffusion assay. This method is suitable for researchers, scientists, and drug development professionals involved in quality control and potency determination of this compound.
Introduction
This compound is an antibiotic produced by Nocardia lactamdurans.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by targeting and binding to the elongation factor Tu (EF-Tu), a critical protein in the bacterial protein synthesis machinery.[2] This interaction effectively halts the elongation phase of protein production.[2] Microbiological assays are essential for determining the biological activity or potency of antibiotics.[3][4][5] These bioassays measure the inhibitory effect of the antibiotic on a susceptible microorganism, providing a direct assessment of its functionality.[3][6][7] The cylinder-plate or agar well diffusion method is a widely used technique for antibiotic potency testing.[3][4][8][9][10] This method relies on the diffusion of the antibiotic from a reservoir through an agar medium inoculated with a sensitive test organism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.[3][9]
Principle of the Method
The potency of an this compound sample is determined by comparing the size of the inhibition zone it produces against a susceptible microorganism to the inhibition zones produced by known concentrations of an this compound reference standard. The assay is based on the principle that the diameter of the zone of inhibition is proportional to the logarithm of the antibiotic concentration.
Materials and Reagents
| Material/Reagent | Specification |
| This compound Reference Standard | Known potency |
| Test Organism | Bacillus cereus ATCC 19637 |
| Culture Medium | Medium F-6 (or other suitable medium for Bacillus cereus) |
| Agar | Microbiological grade |
| Buffer Solution No. 12 | pH 7.0 ± 0.2 (e.g., dibasic potassium phosphate and monobasic potassium phosphate buffer)[6] |
| Acetonitrile | HPLC grade |
| Methanol | HPLC grade |
| Acetone | Analytical grade |
| Ammonia Solution | Analytical grade |
| Sterile Water | Purified |
| Petri Dishes | Sterile, 20 x 100 mm |
| Assay Cylinders (Penicylinders) | Stainless steel, 8 mm OD, 6 mm ID, 10 mm length[6][9] |
| Incubator | Capable of maintaining 27-29°C |
| Calipers or Zone Reader | For measuring inhibition zones |
Experimental Protocols
Preparation of Test Organism and Inoculum
A spore suspension of Bacillus cereus ATCC 19637 is used for this assay.[1]
-
Spore Suspension: Prepare a spore suspension with a concentration of 1 x 10⁷ spores/mL.[1]
-
Inoculation of Medium: Add approximately 1.0 mL of the spore suspension to every 100 mL of sterilized culture medium (Medium F-6), which has been melted and cooled to a suitable temperature (e.g., 48-50°C).[1]
Preparation of Standard Solutions
-
This compound Standard Stock Solution (0.4 mg/mL):
-
Working Standard Solutions:
-
Prepare a series of standard solutions by diluting the stock solution. For a two-dose method, high and low concentration standards are prepared.[1]
-
High-Concentration Standard (S₂): 1.6 µg/mL[1]
-
Low-Concentration Standard (S₁): 0.4 µg/mL[1]
-
Additional concentrations such as 0.8, 0.2, and 0.1 µg/mL can be prepared for a more comprehensive standard curve.[1]
-
Preparation of Sample Solutions
-
Extraction Solvent: Prepare a mixture of acetone, water, and ammonia solution (200:49:1).[1]
-
Extraction:
-
Dilution:
-
Accurately dilute a portion of the filtrate with a dilution solvent (a mixture of Buffer No. 2 and methanol, 4:1) to obtain sample solutions with expected concentrations corresponding to the high and low standard concentrations.[1]
-
High-Concentration Sample (U₂): 1.6 µg/mL[1]
-
Low-Concentration Sample (U₁): 0.4 µg/mL[1]
-
Agar Plate Assay (Cylinder-Plate Method)
-
Preparation of Plates:
-
Placement of Cylinders:
-
Place 4-6 sterile assay cylinders on the solidified agar surface of each plate at equidistant points.[11]
-
-
Application of Solutions:
-
Fill the cylinders with the standard and sample solutions according to a predetermined layout (e.g., alternating standard and sample dilutions on the same plate).[11]
-
-
Incubation:
-
Incubate the plates at 27 to 29°C for 16 to 24 hours.[1]
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers or a zone reader.[12]
-
Data Presentation and Calculation
The potency of the sample is calculated by comparing the zone sizes produced by the sample to those produced by the standard. The results of the measurements should be recorded in a structured table.
Table 1: Zone of Inhibition Diameters (mm)
| Plate No. | Low Standard (S₁) | High Standard (S₂) | Low Sample (U₁) | High Sample (U₂) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
The potency is calculated using established statistical methods for parallel line assays, as described in pharmacopoeias such as the USP.[12]
Visualizations
This compound's Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to Elongation Factor Tu (EF-Tu), preventing the release of EF-Tu-GDP from the ribosome and thereby stalling protein elongation.[2]
Caption: this compound's inhibitory action on bacterial protein synthesis.
Microbiological Assay Workflow
The following diagram outlines the key steps in the cylinder-plate microbiological assay for determining this compound potency.
Caption: Workflow for the this compound microbiological potency assay.
References
- 1. famic.go.jp [famic.go.jp]
- 2. This compound | 56592-32-6 | Benchchem [benchchem.com]
- 3. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Potency Assays – Chromak Research Laboratory [chromakresearch.com]
- 5. USP Antibiotic Potency Testing Methods | Consumer Product Testing Company [cptclabs.com]
- 6. uspnf.com [uspnf.com]
- 7. uspbpep.com [uspbpep.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. grosseron.com [grosseron.com]
- 10. raiselabequip.com [raiselabequip.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
Application Notes and Protocols for the Use of Efrotomycin in Anaerobic Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Efrotomycin is a narrow-spectrum antibiotic belonging to the elfamycin family, which also includes kirromycin and mocimycin. These antibiotics are known for their specific mechanism of action, targeting bacterial protein synthesis. This document provides detailed information on the use of this compound in anaerobic bacterial cultures, including its mechanism of action, spectrum of activity with a focus on anaerobic bacteria, and potential applications in research and drug development.
Mechanism of Action
This compound inhibits bacterial protein synthesis by targeting and binding to the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of translation. By binding to EF-Tu, this compound locks the factor in its active, GTP-bound conformation. This prevents the release of EF-Tu from the ribosome after GTP hydrolysis, thereby stalling protein synthesis and ultimately leading to bacterial cell death.
Spectrum of Activity
This compound has demonstrated activity primarily against Gram-positive bacteria. In vitro studies have shown its effectiveness against genera such as Streptococcus and Corynebacterium. While comprehensive data on its activity against a wide range of anaerobic bacteria is limited, specific studies have highlighted its potent activity against the significant anaerobic pathogen Clostridium difficile.
Applications in Research and Drug Development
-
Selective agent in microbiology: Due to its narrow spectrum, this compound can be used as a selective agent in mixed microbial cultures to inhibit the growth of susceptible Gram-positive bacteria while allowing the growth of resistant organisms.
-
Mechanism of action studies: As a specific inhibitor of EF-Tu, this compound serves as a valuable tool for studying the intricacies of bacterial protein synthesis and the function of elongation factors.
-
Drug discovery and development: The unique target of this compound makes it and other elfamycins interesting candidates for the development of novel antimicrobial agents, particularly in the face of growing resistance to other antibiotic classes. Its efficacy against C. difficile is of particular interest.
Quantitative Data
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Clostridium difficile | 98 | 0.125 | 0.25 | [1] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The following are detailed protocols for determining the susceptibility of anaerobic bacteria to this compound using standard laboratory methods. These protocols are adapted from established guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Selection: Based on the manufacturer's instructions or literature, dissolve the this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.
-
Media Preparation: Prepare Brucella broth supplemented with hemin, vitamin K₁, and 5% laked horse blood. Dispense the broth into a 96-well microtiter plate.
-
Antibiotic Dilution: Perform serial twofold dilutions of the this compound stock solution in the broth-filled microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation:
-
Culture the anaerobic test organism on a suitable agar plate (e.g., Brucella blood agar) in an anaerobic chamber for 24-48 hours.
-
Suspend several colonies in supplemented Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate in an anaerobic atmosphere (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
This protocol is also based on CLSI guidelines and is considered a reference method.
-
Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K₁, and 5% laked horse blood. Keep the molten agar in a 48-50°C water bath.
-
Antibiotic Incorporation: Add appropriate volumes of the this compound stock solution to the molten agar to create a series of plates with twofold dilutions of the antibiotic. Also, prepare a control plate with no antibiotic.
-
Plate Pouring: Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the broth microdilution protocol to a turbidity of a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of the organism, or allows for the growth of no more than one or two colonies.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound on bacterial protein synthesis.
Caption: Workflow for Broth Microdilution MIC determination.
References
Application Notes and Protocols for Efrotomycin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efrotomycin is a narrow-spectrum antibiotic belonging to the elfamycin family. It is produced by the bacterium Nocardia lactamdurans and exhibits activity primarily against Gram-positive bacteria, as well as some Gram-negative species like Pasteurella, Yersinia, and Haemophilus. Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial component of the translational machinery. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various research applications.
Physicochemical Properties and Solubility
This compound is a light yellow-brown to yellow-brown powder. Its solubility in various solvents is a critical factor in the preparation of stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Freely Soluble | [1] |
| Isopropanol | Freely Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Acetonitrile | Slightly Soluble | [1] |
| Water | Very Slightly Soluble | [1] |
| Hexane | Practically Insoluble | [1] |
Preparation of this compound Stock Solutions
The choice of solvent and concentration for this compound stock solutions depends on the intended research application. For general in vitro cell-based assays, DMSO is a common solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations. For analytical purposes, a mixture of a buffer and an organic solvent is often employed.
Protocol for High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution for use in cell culture-based assays, such as determining the minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Label the aliquots clearly with the name of the compound, concentration, solvent, date of preparation, and initials of the preparer.
-
Store the aliquots at -20°C for long-term use.
Protocol for Analytical Standard Stock Solution (400 µg/mL)
This protocol is adapted from methods used for feed analysis and is suitable for preparing a standard stock solution for analytical techniques like HPLC.[1]
Materials:
-
This compound working standard
-
Buffer No. 12 (specific composition may vary, a standard laboratory buffer like phosphate buffer at a neutral pH can be a starting point)
-
Acetonitrile
-
Volumetric flask
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh no less than 40 mg of the this compound working standard.[1]
-
Prepare a solvent mixture of Buffer No. 12 and acetonitrile in a 4:1 ratio.[1]
-
Dissolve the weighed this compound in the solvent mixture in a volumetric flask to achieve a final concentration of 400 µg/mL.[1]
-
Use a magnetic stirrer to ensure the powder is completely dissolved.
-
This stock solution can be further diluted with the appropriate diluent for the creation of calibration curves. For example, dilutions to 1.6, 0.8, 0.4, 0.2, and 0.1 µg/mL are common for standard response line methods.[1]
Recommended Working Concentrations
The effective concentration of this compound can vary significantly depending on the bacterial species and the experimental conditions.
Table 2: Examples of this compound Working Concentrations
| Application | Organism/System | Effective Concentration | Reference |
| In vitro antibacterial activity | Clostridium perfringens | 0.1 - 0.2 ppm (µg/mL) | [3] |
| Cell-free protein synthesis inhibition | E. coli extract | EC50 = 0.4 µM | [4] |
| In vivo (feed additive) | Pigs | 16 mg/kg of body weight | [5][6] |
| In vivo (feed additive) | Poultry | 1.1 - 55 ppm in feed | [3] |
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is crucial to maintain its bioactivity.
Table 3: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Stability | Recommendations | Reference |
| Solid Powder | N/A | -20°C | Long-term (months to years) | Store in a dry, dark place. | [4] |
| Stock Solution | DMSO | -20°C | Up to 1 month (general guideline for antibiotics) | Aliquot to avoid freeze-thaw cycles. Protect from light. | General antibiotic handling |
| Stock Solution | Buffer/Acetonitrile | 4°C | Short-term | Prepare fresh for analytical runs if possible. | General analytical practice |
Note: Prolonged exposure to light or acidic/basic solutions can reduce the antibacterial activity of this compound.[7]
Safety and Handling Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate gloves.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Minimize dust generation. Avoid contact with skin and eyes.
-
First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If ingested, do not induce vomiting and seek medical attention.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)
This compound exerts its antibacterial effect by inhibiting protein synthesis at the elongation step. It specifically targets Elongation Factor Tu (EF-Tu), a GTPase that is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.
The binding of this compound to the EF-Tu•GDP complex induces a conformational change that mimics the GTP-bound state. This locks EF-Tu onto the ribosome, preventing its dissociation and subsequent rounds of tRNA delivery, thereby halting protein synthesis.
Caption: Mechanism of this compound Action.
Experimental Workflow: Preparation and Use of this compound Stock Solution
The following diagram illustrates a typical workflow for preparing and using an this compound stock solution in a cell-based assay.
Caption: this compound Stock Solution Workflow.
References
- 1. famic.go.jp [famic.go.jp]
- 2. WO1997007231A1 - Improved process for the production of amphotericin-b - Google Patents [patents.google.com]
- 3. In vitro and in vivo evaluations of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 56592-32-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application of Efrotomycin in Studies of Bacterial Translation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Efrotomycin is a member of the elfamycin family of antibiotics, which are known inhibitors of bacterial protein synthesis.[1] It serves as a valuable tool for researchers studying the mechanisms of bacterial translation, particularly the elongation phase. The primary target of this compound is the elongation factor Tu (EF-Tu), a highly conserved and essential GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome.[2][3]
The mechanism of action of this compound involves its binding to EF-Tu, which locks the factor in a conformation that, even after GTP hydrolysis, prevents its dissociation from the ribosome. This stable this compound-EF-Tu-GDP-ribosome complex effectively stalls the ribosome, thereby inhibiting further peptide chain elongation.[1][2] This specific mode of action makes this compound a useful probe for investigating the dynamics of EF-Tu function, including its interaction with the ribosome, tRNA, and guanine nucleotides.
In research settings, this compound is often used in comparative studies with other EF-Tu inhibitors, such as kirromycin and MDL 62,879, to elucidate subtle differences in their mechanisms and to understand the structure-activity relationships of this class of antibiotics.[2][3] While active against Gram-positive bacteria and in cell-free extracts from Escherichia coli, this compound is notably inactive against intact Gram-negative bacteria like E. coli and the Gram-positive bacterium Bacillus subtilis in whole-cell assays, suggesting potential issues with cell permeability in these organisms.[2][3][4][5] This differential activity can be exploited in studies on bacterial cell wall permeability and antibiotic resistance mechanisms.
Data Presentation
Table 1: In Vitro Inhibition of Protein Synthesis by Elfamycins
| Antibiotic | 50% Inhibitory Concentration (IC50) in E. coli poly(Phe) Synthesis System (µM) |
| Kirromycin | 0.03 |
| Aurodox | 0.05 |
| This compound | 0.1 |
| Phenelfamycin A | 0.3 |
| Unphenelfamycin | 1.0 |
| L-681,217 | 3.0 |
Data adapted from Hall C. C., et al. (1989).[1]
Table 2: Comparative Sensitivity of Bacterial Strains to EF-Tu Inhibitors in Cell-Free Protein Synthesis
| Bacterial Strain | This compound | MDL 62,879 |
| Escherichia coli | Sensitive | Sensitive |
| Bacillus subtilis | Resistant | Sensitive |
| B. subtilis G1674 (MDL 62,879 Resistant) | Resistant | Resistant |
Data adapted from Landini P., et al. (1992).[2][3]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Clostridium difficile
| Metric | Concentration (µg/mL) |
| MIC50 | 0.125 |
| MIC90 | 0.25 |
Data adapted from Clabots C. R., et al. (1987).[6]
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in an E. coli Cell-Free Translation System
This protocol describes how to determine the 50% inhibitory concentration (IC50) of this compound in an E. coli S30 cell-free transcription-translation (TX-TL) system.
Materials:
-
E. coli S30 extract
-
Reaction buffer (containing amino acids, energy source, salts, and cofactors)
-
DNA template (e.g., plasmid encoding a reporter protein like luciferase or GFP)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Control solvent (e.g., DMSO)
-
Nuclease-free water
-
Microplate reader for detecting the reporter protein signal
Procedure:
-
Prepare a master mix: For a set of reactions, prepare a master mix containing the E. coli S30 extract, reaction buffer, and DNA template.
-
Prepare serial dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in the control solvent. The concentration range should span several orders of magnitude around the expected IC50.
-
Set up the reactions: In a microplate, add a small volume of each this compound dilution to individual wells. Also, include control wells with only the solvent.
-
Initiate the reaction: Add the master mix to each well to start the transcription-translation reaction.
-
Incubate: Incubate the microplate at the optimal temperature for the cell-free system (typically 37°C) for a sufficient time to allow for protein expression (e.g., 1-2 hours).
-
Measure the reporter signal: After incubation, measure the signal from the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP) using a microplate reader.
-
Data analysis:
-
Subtract the background signal (from wells without DNA template).
-
Normalize the data by setting the signal from the solvent-only control as 100% activity.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Filter Binding Assay to Study this compound's Effect on EF-Tu-tRNA Interaction
This protocol is designed to assess how this compound affects the binding of aminoacyl-tRNA to EF-Tu.
Materials:
-
Purified EF-Tu
-
Radioactively labeled aminoacyl-tRNA (e.g., [3H]Phe-tRNA^Phe)
-
GTP
-
This compound
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the binding reactions: In microcentrifuge tubes, set up binding reactions containing EF-Tu, GTP, and radioactively labeled aminoacyl-tRNA in the binding buffer. Include reactions with varying concentrations of this compound and a no-drug control.
-
Incubate: Incubate the reactions at a suitable temperature (e.g., 30°C) for a sufficient time (e.g., 15-30 minutes) to allow complex formation.
-
Filter the reactions: Pass each reaction mixture through a pre-wetted nitrocellulose filter under gentle vacuum. Proteins and protein-ligand complexes will bind to the filter, while free nucleotides and tRNA will pass through.
-
Wash the filters: Wash each filter with cold binding buffer to remove any unbound radioactive tRNA.
-
Quantify bound radioactivity: Place each filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis:
-
Calculate the amount of bound aminoacyl-tRNA for each this compound concentration.
-
Plot the amount of bound tRNA against the this compound concentration to determine its effect on the EF-Tu-tRNA interaction.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on bacterial translation.
References
- 1. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics this compound, pulvomycin and MDL 62879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound, ciprofloxacin, and six other antimicrobials against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heterologous Expression of the Efrotomycin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the efrotomycin biosynthetic gene cluster, a crucial step in the discovery of novel this compound analogs and the optimization of its production for therapeutic applications. Efrotomycins are a class of antibiotics with a unique mode of action, making them promising candidates for further drug development.
Introduction
This compound is a polyketide antibiotic originally isolated from Nocardia lactamdurans and more recently from the salt mine-derived Amycolatopsis cihanbeyliensis DSM 45679.[1][2][3] Its complex structure, featuring a pyridone ring, presents significant challenges for chemical synthesis, making biotechnological production through heterologous expression an attractive alternative. Heterologous expression of the this compound gene cluster in a well-characterized host, such as Streptomyces lividans, allows for the circumvention of challenges associated with the native producer and opens avenues for genetic engineering to improve yield and generate novel derivatives.[1]
Recent studies have demonstrated the successful heterologous expression of the this compound gene cluster (efr BGC) in Streptomyces lividans SBT18, leading to the production of this compound B1.[1] Furthermore, the co-expression of a putative self-resistance transporter gene, efrT, located outside the main cluster, has been shown to significantly enhance production, suggesting a key role for this transporter in overcoming product toxicity.[1]
Data Presentation
While specific quantitative production titers for heterologously produced this compound B1 are not detailed in the available literature, the qualitative and semi-quantitative improvements are summarized below.
| Heterologous Host | Expressed Genes | Observed Production | Reported Yield Improvement | Reference |
| Streptomyces lividans SBT18 | This compound gene cluster (efr BGC) | This compound B1 | - | [1] |
| Streptomyces lividans SBT18 | This compound gene cluster (efr BGC) + efrT (transporter gene) | This compound B1 | Several-fold increase | [1] |
Experimental Protocols
The following protocols are based on established methodologies for the heterologous expression of large polyketide biosynthetic gene clusters in Streptomyces hosts and specific details from the successful expression of the this compound gene cluster.[1][4][5]
Identification and Cloning of the this compound Biosynthetic Gene Cluster
Objective: To identify and clone the complete this compound biosynthetic gene cluster from Amycolatopsis cihanbeyliensis DSM 45679.
Materials:
-
Amycolatopsis cihanbeyliensis DSM 45679 genomic DNA
-
Bacterial Artificial Chromosome (BAC) vector (e.g., pSBAC)[4][5]
-
Restriction enzymes
-
T4 DNA Ligase
-
E. coli competent cells (for BAC library construction)
-
PCR primers for screening
Protocol:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Amycolatopsis cihanbeyliensis DSM 45679 using a suitable extraction kit or standard protocols for Actinobacteria.
-
BAC Library Construction: a. Partially digest the genomic DNA with a suitable restriction enzyme to generate large fragments ( >100 kb). b. Ligate the size-selected DNA fragments into a linearized and dephosphorylated BAC vector (e.g., pSBAC). c. Transform the ligation mixture into electrocompetent E. coli cells and select for transformants on appropriate antibiotic-containing medium.
-
Screening of the BAC Library: a. Design PCR primers based on conserved sequences of key biosynthetic genes within the this compound cluster (e.g., polyketide synthase (PKS) domains). b. Screen pooled BAC clones by PCR to identify those containing the target gene cluster. c. Confirm the integrity and completeness of the gene cluster in positive clones by end-sequencing and restriction mapping.
Heterologous Expression in Streptomyces lividans
Objective: To transfer the BAC construct containing the this compound gene cluster into Streptomyces lividans and assess for production.
Materials:
-
E. coli donor strain carrying the this compound BGC-containing BAC vector
-
Streptomyces lividans SBT18 recipient strain
-
Media for intergeneric conjugation (e.g., ISP4 agar)
-
Antibiotics for selection (e.g., apramycin, nalidixic acid)
-
Fermentation medium (e.g., TSB, R5A)
Protocol:
-
Intergeneric Conjugation: a. Grow the E. coli donor strain and S. lividans recipient strain to mid-log phase. b. Mix the donor and recipient cultures and plate the mixture onto ISP4 agar plates. c. Incubate the plates to allow for conjugation. d. Overlay the plates with antibiotics to select for S. lividans exconjugants that have integrated the BAC vector.
-
Fermentation and Production Analysis: a. Inoculate a seed culture of the recombinant S. lividans strain in a suitable liquid medium. b. Use the seed culture to inoculate a larger volume of production medium. c. Incubate the production culture under optimal conditions for Streptomyces fermentation (e.g., 28-30°C, 200-250 rpm). d. After a suitable fermentation period (e.g., 7-10 days), harvest the culture broth.
-
Extraction and Analysis of this compound: a. Extract the secondary metabolites from the culture broth using an organic solvent (e.g., ethyl acetate). b. Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of this compound B1 by comparing with an authentic standard.
Co-expression of the Transporter Gene efrT
Objective: To improve this compound production by co-expressing the transporter gene efrT.
Materials:
-
Recombinant S. lividans strain carrying the this compound BGC
-
Expression vector for Streptomyces (e.g., pSET152-based)
-
PCR primers to amplify the efrT gene
-
Restriction enzymes and T4 DNA Ligase
Protocol:
-
Cloning of efrT: a. Amplify the efrT gene from the genomic DNA of A. cihanbeyliensis using PCR. b. Clone the amplified efrT gene into a suitable Streptomyces expression vector under the control of a strong constitutive promoter.
-
Transformation: Introduce the efrT expression vector into the recombinant S. lividans strain already containing the this compound BGC via protoplast transformation or conjugation.
-
Fermentation and Analysis: Perform fermentation and analysis of this compound production as described in section 3.2 to compare the yield with and without the co-expression of efrT.
Visualizations
Caption: Workflow for heterologous expression of the this compound gene cluster.
Caption: Simplified this compound biosynthesis and export pathway.
References
- 1. Amycolatopsis cihanbeyliensis BNT52 | Type strain | DSM 45679, JCM 31029, KCTC 29065, NRRL B-24886 | BacDiveID:24444 [bacdive.dsmz.de]
- 2. Taxonomy browser Taxonomy Browser (Amycolatopsis cihanbeyliensis) [ncbi.nlm.nih.gov]
- 3. Bacterial natural product discovery by heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound Congeners and Heterologous Expression-Based Insights into the Self-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetics and Genomics of the Genus Amycolatopsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Efrotomycin MIC assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efrotomycin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect MIC results?
A1: this compound's primary mechanism of action is the inhibition of bacterial protein synthesis by targeting and binding to Elongation Factor Tu (EF-Tu). This interaction halts the elongation phase of protein production. Some research also suggests a secondary mechanism involving the inhibition of bacterial cell wall synthesis. Understanding these mechanisms is crucial, as variability in experimental conditions that affect protein synthesis or cell wall integrity could potentially lead to inconsistent MIC results.
Q2: Which bacterial species are generally susceptible or resistant to this compound?
A2: this compound has a relatively narrow spectrum of activity. It is most active against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[1] Studies have also shown it to be highly active against Clostridium difficile. Some Enterococcus species show susceptibility while others are resistant. For instance, Enterococcus faecium is generally susceptible, whereas Enterococcus casseliflavus and Enterococcus gallinarum are typically resistant.[2][3]
Q3: Are there established quality control (QC) ranges for this compound MIC assays?
A3: Publicly available, standardized QC ranges for this compound from regulatory bodies like CLSI or EUCAST are not readily found in the provided search results. When specific ranges are not available, it is recommended to establish internal QC ranges using well-characterized reference strains such as Staphylococcus aureus ATCC 29213 or other relevant strains. This will help ensure the consistency and accuracy of the assay.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC results can arise from a variety of factors. This guide provides a systematic approach to troubleshooting common issues.
Diagram: Troubleshooting Workflow for Inconsistent MICs
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of tests for acidification of methyl-alpha-D-glucopyranoside and susceptibility to this compound for differentiation of strains of Enterococcus and some related genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Efrotomycin for In Vitro Translation Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing efrotomycin as an inhibitor in in vitro translation experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibiotic that inhibits protein synthesis in bacteria. It specifically targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound prevents the correct delivery of aminoacyl-tRNA to the ribosome, thereby halting the polypeptide chain elongation. This compound belongs to the kirromycin class of antibiotics.
Q2: In which in vitro translation systems is this compound effective?
A2: this compound is effective in in vitro translation systems derived from bacteria that possess a susceptible EF-Tu, such as Escherichia coli. It is important to note that this compound is not active against Bacillus subtilis in cell-free protein synthesis assays. Therefore, it is crucial to select an appropriate cell-free system for your experiments.
Q3: What is the recommended starting concentration for this compound in an E. coli cell-free system?
A3: While the optimal concentration can vary depending on the specific components and conditions of your in vitro translation system, a good starting point for this compound's concentration can be inferred from its activity against sensitive bacteria. For instance, it has demonstrated activity against Clostridium perfringens at concentrations as low as 0.1 to 0.2 ppm. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and the optimal working concentration for your specific experimental setup.
Quantitative Data Summary
For reproducible and accurate results, it is essential to determine the optimal concentration of this compound for your specific experimental conditions. The following table provides a summary of reported effective concentrations to guide your experimental design.
| Antibiotic | Organism/System | Effective Concentration / IC50 | Reference |
| This compound | Clostridium perfringens | 0.1 - 0.2 ppm (for suppression of gas production) | |
| MDL 62,879 (related antibiotic) | E. coli cell-free system | IC50 of 0.12 mg/L |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for In Vitro Translation Inhibition
This protocol outlines the steps to determine the IC50 and optimal working concentration of this compound in an E. coli-based cell-free translation system.
Materials:
-
E. coli S30 cell-free extract system
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase, GFP)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Nuclease-free water
-
Detection reagent for the reporter protein (e.g., luciferin for luciferase)
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound: Serially dilute the this compound stock solution to create a range of concentrations to test. A 10-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended. Include a no-efrotomycin control (vehicle only).
-
Set up the in vitro translation reactions: In a microplate, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source according to the manufacturer's instructions.
-
Add this compound: Add the different concentrations of diluted this compound to the appropriate wells. Ensure the final solvent concentration is consistent across all wells and does not inhibit the reaction.
-
Initiate the reaction: Add the DNA or mRNA template to each well to start the translation reaction.
-
Incubate: Incubate the plate at the recommended temperature (usually 37°C) for the specified time (e.g., 1-2 hours).
-
Detect the reporter protein: Add the appropriate detection reagent to each well and measure the signal (e.g., luminescence for luciferase) using a microplate reader.
-
Data analysis:
-
Subtract the background signal (no template control) from all readings.
-
Normalize the data to the no-efrotomycin control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value. The optimal working concentration for complete inhibition will be in the plateau region of the curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed even at high this compound concentrations | 1. Inactive this compound. 2. Use of an insensitive cell-free system (e.g., B. subtilis extract). 3. Incorrect preparation of this compound solution. | 1. Verify the quality and storage conditions of the this compound. 2. Ensure you are using an E. coli-based or another sensitive cell-free translation system. 3. Prepare a fresh stock solution and verify the solvent is compatible with the assay. |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent mixing of reagents. 3. RNase contamination. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure all components are thoroughly mixed before incubation. 3. Use RNase-free tips, tubes, and water. Include an RNase inhibitor in the reaction if necessary. |
| Low overall translation signal (even in the no-inhibitor control) | 1. Degraded mRNA template. 2. Inactive cell-free extract. 3. Suboptimal reaction conditions (e.g., temperature, incubation time). | 1. Check the integrity of your mRNA template on a gel. 2. Use a fresh or properly stored aliquot of the cell-free extract. 3. Optimize the reaction conditions as per the manufacturer's protocol. |
| Inconsistent IC50 values across experiments | 1. Variation in the concentration of cell-free extract components. 2. Different batches of reagents. | 1. Use a consistent source and batch of cell-free extract. 2. Aliquot reagents to minimize freeze-thaw cycles. 3. Always run a full dose-response curve for each new experiment or batch of reagents. |
Visual Diagrams
Mechanism of this compound Action
Caption: this compound inhibits protein synthesis by targeting EF-Tu.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for In Vitro Translation Inhibition Assays
Caption: A decision tree for troubleshooting common issues.
Identifying and mitigating Efrotomycin off-target effects in bacteria.
Welcome to the technical support center for Efrotomycin. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. It specifically targets and binds to Elongation Factor Tu (EF-Tu), a critical GTPase involved in delivering aminoacyl-tRNA to the ribosome. This binding event stalls the ribosome, halting protein production.[1][2]
Q2: What are the potential off-target effects or secondary mechanisms of this compound?
A2: While protein synthesis inhibition is its primary role, emerging research suggests a potential secondary mechanism involving the inhibition of bacterial cell wall synthesis.[1] This is thought to occur through an interaction with Lipid II, a key precursor in peptidoglycan biosynthesis.[1] Uncharacterized off-target effects could also manifest as unexpected physiological changes in the bacteria under study.[3]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating effects requires a multi-step approach. First, confirm the on-target effect by assessing protein synthesis levels. Then, use genetic and proteomic methods to investigate other possibilities. For example, if you observe resistance, sequence the gene for EF-Tu (tuf). If no mutations are present, the resistance mechanism is likely off-target.[2] Similarly, observing phenotypes inconsistent with protein synthesis inhibition (e.g., rapid cell lysis) warrants investigation into off-targets like the cell wall.
Q4: What is the known antibacterial spectrum of this compound?
A4: this compound has a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[4] It is most active against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[1][5] It has also shown excellent activity against Clostridium perfringens. It is generally inactive against E. coli in cellular assays but does inhibit its cell-free protein synthesis, suggesting permeability issues.[1]
Troubleshooting Guide
This guide addresses specific issues that may indicate off-target effects.
Problem 1: I'm observing phenotypic changes (e.g., cell lysis, filamentation) that seem inconsistent with only protein synthesis inhibition.
-
Possible Cause: This may be due to this compound's potential secondary effect on cell wall synthesis via Lipid II interaction.[1] Disrupting peptidoglycan synthesis can lead to cell lysis and morphological abnormalities.
-
Troubleshooting Steps:
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Microscopy Analysis: Use phase-contrast or electron microscopy to carefully document the morphological changes. Compare these to phenotypes induced by known inhibitors of protein synthesis (e.g., tetracycline) and cell wall synthesis (e.g., vancomycin).
-
Cell Wall Integrity Assays: Perform assays to measure the integrity of the bacterial cell wall, such as osmotic fragility tests or assays that measure the release of cytoplasmic components.
-
Proteomic Profiling: Use techniques like mass spectrometry-based proteomics to analyze global changes in protein expression. Look for upregulation of stress responses related to cell wall damage.[6]
-
Problem 2: Bacteria are developing resistance to this compound, but sequencing of the tuf gene (encoding EF-Tu) shows no mutations.
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Possible Cause: Resistance is occurring through an off-target mechanism. Common antibiotic resistance mechanisms include increased drug efflux (pumping the drug out), enzymatic inactivation of the drug, or modification of a different, off-target cellular component.[7]
-
Troubleshooting Steps:
-
Whole Genome Sequencing (WGS): Sequence the entire genome of the resistant strain and compare it to the sensitive parent strain. This can identify mutations in genes other than tuf that may be responsible for resistance. Look for mutations in efflux pump regulators, transporters, or enzymes.
-
Efflux Pump Inhibition Assay: Test the resistant strain's susceptibility to this compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of the EPI suggests that efflux is the resistance mechanism.
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Metabolomic Analysis: Analyze the supernatant of the resistant culture to see if this compound is being chemically modified or degraded.
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Problem 3: My experimental results are not reproducible, and the MIC of this compound seems to vary.
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Possible Cause: The activity of this compound can be influenced by components in the culture medium. For instance, the production of this compound by Nocardia lactamdurans is inhibited by calcium ions. While this relates to production, variability in ion concentration in experimental media could potentially affect the antibiotic's activity or stability.
-
Troubleshooting Steps:
-
Standardize Media: Ensure you are using a consistent, well-defined culture medium for all experiments. If preparing your own medium, use deionized or distilled water to minimize batch-to-batch variability in mineral content.
-
Control for Cations: If you suspect ionic interference, measure the concentration of divalent cations like Ca²⁺ and Mg²⁺ in your media. Consider using a defined minimal medium where all component concentrations are known.
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Perform Quality Control: Always run a quality control strain with a known this compound MIC alongside your experimental strains to ensure the antibiotic potency and assay conditions are consistent.[5]
-
Data & Protocols
Quantitative Data Summary
The following table summarizes methods for identifying antibiotic off-target effects.
| Method | Principle | Advantages | Disadvantages | Citations |
| Chemical Proteomics | Uses chemical probes or affinity capture to identify proteins that physically bind to the drug. | Directly identifies binding partners; can be done in cell lysates or live cells. | Probe synthesis can alter drug activity; may miss low-affinity interactions. | |
| Whole Genome Sequencing (WGS) | Compares the genome of resistant mutants to the parent strain to find mutations responsible for resistance. | Unbiased and comprehensive; can identify novel resistance mechanisms. | Identifies correlation, not causation; requires further validation of mutated genes. | |
| Transcriptomics / Proteomics | Measures global changes in gene or protein expression in response to the drug. | Provides a systems-level view of the cellular response; can reveal affected pathways. | Changes can be downstream or indirect effects, not necessarily direct off-targets. | [3][6] |
| Genetic Screens (e.g., CRISPRi) | Systematically knocks down gene expression to find genes whose suppression alters sensitivity to the drug. | Can identify genes that are functionally related to the drug's activity or resistance. | Off-target effects of the screening technology itself must be considered. |
Experimental Protocols
Protocol 1: Proteomic Identification of Off-Target Binders
This protocol provides a general workflow for identifying proteins that bind to this compound using an affinity purification approach.
-
Probe Synthesis (Optional but Recommended): Synthesize a biotinylated version of this compound. This involves chemically modifying the molecule without disrupting its active sites.
-
Cell Lysate Preparation:
-
Grow the target bacterial strain to mid-log phase.
-
Treat one culture with this compound (or the biotinylated probe) and a control culture with a vehicle (e.g., DMSO).
-
Harvest cells, wash with a suitable buffer, and lyse them using sonication or a French press to release proteins.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Purification:
-
If using a biotinylated probe, incubate the lysate with streptavidin-coated magnetic beads to capture the probe and any bound proteins.
-
If using unmodified this compound, incubate the lysate with beads to which this compound has been chemically conjugated.
-
As a control, incubate a separate aliquot of lysate with beads that have no drug attached.
-
-
Washing and Elution:
-
Thoroughly wash the beads with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a competitive agent or by changing buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a protein database search engine to identify the proteins that were present in the drug-treated sample but absent or significantly reduced in the control sample. These are your potential off-target binders.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the standard broth microdilution method for determining the MIC of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., a methanol/buffer mixture) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Pick several colonies and suspend them in sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (or other appropriate growth medium).
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired concentrations.
-
Leave one well as a positive control (broth + bacteria, no drug) and another as a negative control (broth only).
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 16-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[5]
Visualizations
Mechanisms of Action
Caption: On-target (EF-Tu) and potential off-target (Lipid II) pathways of this compound.
Workflow for Identifying Off-Target Based Resistance
Caption: A workflow for diagnosing off-target based resistance to this compound.
Common Bacterial Resistance Mechanisms
Caption: Key mechanisms bacteria use to develop resistance to antibiotics like this compound.
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. famic.go.jp [famic.go.jp]
- 7. In vitro and in vivo evaluations of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efrotomycin Production and Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of media components on Efrotomycin activity.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyketide antibiotic produced by the actinomycete Nocardia lactamdurans. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to Elongation Factor Tu (EF-Tu), a crucial protein in the bacterial translation machinery. This binding prevents the release of EF-Tu from the ribosome, stalling protein synthesis.
Q2: What are the key media components that influence this compound production?
A2: The production of this compound by Nocardia lactamdurans is significantly influenced by the composition of the fermentation medium. Key components include:
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Carbon Sources: Glucose is utilized for initial cell growth. This compound biosynthesis is initiated when glucose levels are depleted. Starch and soybean oil are then used as primary carbon sources during the production phase.
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Nitrogen Sources: Complex nitrogen sources are generally required for optimal production.
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Phosphate: Phosphate concentration plays a regulatory role in the biosynthesis of many secondary metabolites in actinomycetes, and its levels should be carefully controlled.
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Calcium Ions (Ca²⁺): Calcium ions have been shown to be inhibitory to this compound production.
Q3: Why is my Nocardia lactamdurans culture growing well but not producing this compound?
A3: This is a common issue and can be attributed to several factors related to the fermentation medium:
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High Glucose Concentration: this compound biosynthesis is often initiated upon the depletion of glucose. If glucose levels remain high, the switch to secondary metabolism and this compound production may be suppressed.
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Suboptimal Carbon Source for Production: While glucose supports growth, soybean oil and starch are crucial for this compound biosynthesis. Ensure these are present in your medium for the production phase.
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Inhibitory Ion Concentrations: High concentrations of certain ions, particularly calcium (Ca²⁺), can inhibit this compound production even with good cell growth.
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Inappropriate Phosphate Levels: Both limiting and excessive phosphate concentrations can negatively impact secondary metabolite production. The optimal phosphate concentration for this compound production needs to be determined for your specific fermentation conditions.
Q4: Can this compound activity be quantified, and what is a suitable method?
II. Troubleshooting Guides
Guide 1: Low or No this compound Yield
This guide addresses common issues leading to poor this compound production during fermentation.
| Symptom | Potential Cause | Troubleshooting Steps |
| Good cell growth, but low/no this compound titer. | High residual glucose. | 1. Monitor glucose concentration throughout the fermentation. 2. Optimize the initial glucose concentration to be sufficient for initial growth but depleted by the desired start of the production phase. |
| Inadequate secondary carbon source. | 1. Ensure your medium contains soybean oil and starch. 2. Experiment with different concentrations of soybean oil and starch to find the optimal ratio for your strain and conditions. | |
| Calcium ion inhibition. | 1. Analyze the calcium content of your water and media components (e.g., cottonseed flour).[1] 2. Use deionized or distilled water to prepare your media. 3. If using complex media components with high calcium content, consider alternative lots or pre-treatment methods.[1] | |
| Suboptimal phosphate concentration. | 1. Investigate the effect of different initial phosphate concentrations on this compound production. 2. Be aware that phosphate is essential for the uptake of monosaccharides like glucose in Nocardia.[2] | |
| Poor cell growth and low this compound titer. | Suboptimal medium composition. | 1. Review and optimize the concentrations of all media components, including carbon and nitrogen sources. 2. Ensure the medium provides all essential nutrients for Nocardia lactamdurans growth. |
| Incorrect fermentation parameters. | 1. Verify and optimize fermentation parameters such as pH, temperature, and dissolved oxygen levels. | |
| Contamination. | 1. Microscopically examine the culture for any signs of contamination. 2. Plate a sample of the broth on a general-purpose medium to check for contaminants. | |
| This compound production starts but then ceases prematurely. | Nutrient limitation. | 1. Analyze the consumption of key nutrients (e.g., soybean oil, starch, nitrogen source) during the fermentation. 2. Consider a fed-batch strategy to replenish limiting nutrients during the production phase. |
| Accumulation of inhibitory byproducts. | 1. Analyze the fermentation broth for potential inhibitory byproducts. 2. Consider strategies to remove or reduce the concentration of these byproducts. |
III. Data Presentation
Table 1: Hypothetical Impact of Initial Glucose Concentration on this compound Titer
| Initial Glucose Concentration (g/L) | Biomass (g/L) | Final this compound Titer (mg/L) |
| 10 | Low | Low |
| 20 | Moderate | Moderate |
| 30 | High | High |
| 40 | High | Low |
| 50 | High | Very Low |
Table 2: Hypothetical Impact of Soybean Oil and Starch Concentration on this compound Titer (with initial glucose at an optimal, depleted level)
| Soybean Oil (g/L) | Starch (g/L) | Final this compound Titer (mg/L) |
| 10 | 10 | Moderate |
| 20 | 20 | High |
| 30 | 30 | Optimal |
| 40 | 40 | Suboptimal (potential inhibition) |
Table 3: Impact of Calcium Chloride (CaCl₂) Concentration on this compound Production
Based on findings that calcium ions are inhibitory to this compound production.[1]
| Added CaCl₂ Concentration (mM) | Relative this compound Yield (%) |
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 20 |
| 50 | <5 |
IV. Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
This protocol provides a general framework for the cultivation of Nocardia lactamdurans for this compound production. Optimization of specific parameters will be necessary.
1. Media Preparation:
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Seed Medium: Prepare a suitable seed medium (e.g., Tryptic Soy Broth or a custom seed medium rich in nutrients).
-
Production Medium: Prepare the production medium containing a limiting amount of glucose for initial growth, and soybean oil and starch as the primary carbon sources for production. Ensure the medium is prepared with water low in calcium ions. Sterilize the media by autoclaving.
2. Inoculum Preparation:
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Inoculate the seed medium with a fresh culture of Nocardia lactamdurans.
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Incubate at the optimal temperature and agitation for 24-48 hours to obtain a healthy seed culture in the exponential growth phase.
3. Fermentation:
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Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under optimized conditions (e.g., temperature, pH, dissolved oxygen).
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Monitor cell growth (e.g., by measuring optical density or dry cell weight) and substrate consumption (e.g., glucose) throughout the fermentation.
4. Sampling and Analysis:
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Withdraw samples aseptically at regular intervals.
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Separate the biomass from the supernatant by centrifugation.
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Extract this compound from the biomass and/or supernatant using a suitable organic solvent (e.g., ethyl acetate or methanol).
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Analyze the this compound concentration using HPLC.
Protocol 2: HPLC Analysis of this compound
This is a general guideline for developing an HPLC method for this compound quantification.
1. Sample Preparation:
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To 1 mL of fermentation broth, add 3 mL of methanol.
-
Vortex vigorously for 1 minute to extract this compound.
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Centrifuge at high speed to pellet cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of an this compound standard.
-
Injection Volume: 10-20 µL.
3. Quantification:
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Prepare a standard curve using a purified this compound standard of known concentrations.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.
V. Visualizations
Caption: Mechanism of this compound action on bacterial protein synthesis.
Caption: General experimental workflow for this compound production.
References
Technical Support Center: Efrotomycin Production in Nocardia lactamdurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of efrotomycin from Nocardia lactamdurans. The information provided is focused on overcoming the common issue of calcium-induced inhibition of antibiotic production.
Frequently Asked Questions (FAQs)
Q1: My Nocardia lactamdurans fermentation is showing inconsistent and lower-than-expected yields of this compound. What could be the potential causes?
A1: Inconsistent and low this compound yields can be attributed to several factors, with a primary suspect being inhibitory concentrations of calcium ions in your fermentation medium.[1][2] this compound production is known to be sensitive to the presence of calcium. Other factors to consider include the quality and composition of your medium components, particularly cottonseed flour, and suboptimal fermentation conditions (e.g., pH, aeration, temperature).
Q2: How do calcium ions inhibit this compound production?
A2: The precise molecular mechanism of calcium inhibition of this compound biosynthesis in Nocardia lactamdurans is not fully elucidated in publicly available literature. However, in actinomycetes, calcium ions can influence secondary metabolism by affecting signaling pathways that regulate the expression of biosynthetic gene clusters. It is hypothesized that excess calcium may interfere with regulatory proteins or enzymes essential for the this compound production pathway.
Q3: What are the common sources of calcium contamination in the fermentation medium?
A3: Common sources of inhibitory calcium concentrations include the use of hard water for medium preparation and variability in the mineral content of complex medium components like cottonseed flour.[1][2] Different lots of cottonseed flour can have varying levels of calcium, leading to inconsistent fermentation outcomes.[1]
Q4: How can I determine if calcium is the cause of low this compound yields in my experiments?
A4: A systematic approach is recommended. Start by analyzing the calcium content of your water source and different batches of cottonseed flour. You can also perform a controlled experiment where you supplement a medium prepared with deionized water and a known low-calcium cottonseed flour lot with varying concentrations of calcium chloride (CaCl2) to observe the impact on this compound production. A significant drop in yield with increasing calcium concentration would indicate a calcium inhibition problem.
Q5: Are there any recommended methods to mitigate the inhibitory effect of calcium?
A5: Yes, several strategies can be employed. Using deionized or distilled water for medium preparation is a crucial first step. For cottonseed flour with high calcium content, altering the sterilization conditions has been shown to prevent the inhibitory effect.[1] While the specific modified sterilization protocol is not detailed in the available literature, this could involve adjusting temperature, pressure, or duration of autoclaving to potentially alter the availability of calcium ions. Additionally, sourcing cottonseed flour with consistently low calcium content is advisable.
Troubleshooting Guides
Problem: Low this compound Yield
This guide will help you troubleshoot and resolve issues related to low this compound production in your Nocardia lactamdurans fermentations.
Step 1: Assess Calcium Levels in Your Medium
-
Action: Analyze the calcium concentration of your water source and the lot of cottonseed flour being used.
-
Rationale: High calcium levels are a known inhibitor of this compound production.[1][2]
Step 2: Controlled Experimentation
-
Action: Prepare a fermentation medium using deionized water and add varying concentrations of CaCl2 (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
Rationale: This will help establish a cause-and-effect relationship between calcium concentration and this compound yield in your specific experimental setup.
Step 3: Optimize Medium Components
-
Action: If high calcium is detected in your cottonseed flour, try sourcing a different lot with lower calcium content.
-
Rationale: Different batches of complex media components can have significant variations in mineral content.[1]
Step 4: Modify Sterilization Protocol for Cottonseed Flour
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Action: Experiment with altered sterilization parameters for your cottonseed flour (e.g., lower temperature for a longer duration, or vice-versa).
-
Rationale: Modifying sterilization can help reduce the inhibitory effect of high-calcium cottonseed flour.[1]
Step 5: Review Fermentation Parameters
-
Action: Ensure that other fermentation parameters such as temperature, pH, aeration, and agitation are optimal for Nocardia lactamdurans growth and this compound production.
-
Rationale: Suboptimal physical or chemical conditions can also lead to decreased antibiotic yields.
Data Presentation
Table 1: Effect of Calcium Chloride Concentration on this compound Production in Nocardia lactamdurans
| Calcium Chloride (CaCl2) Concentration (mM) | Relative this compound Yield (%) |
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 35 |
| 100 | 15 |
Note: This table presents representative data to illustrate the inhibitory trend of calcium on this compound production. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Fermentation of Nocardia lactamdurans for this compound Production
-
Medium Preparation:
-
Prepare the fermentation medium containing (per liter): Glucose 20g, Cottonseed Flour 30g, Soybean Oil 10g, (NH4)2SO4 5g, K2HPO4 1g, MgSO4·7H2O 0.5g.
-
Use deionized water for all medium preparation.
-
Adjust the pH to 7.0 before sterilization.
-
-
Inoculum Preparation:
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Grow a seed culture of Nocardia lactamdurans in a suitable seed medium for 48-72 hours at 28°C with shaking.
-
-
Fermentation:
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the fermentation culture at 28°C with constant agitation (e.g., 200 rpm) for 7-10 days.
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Monitor the fermentation by measuring pH, cell growth (e.g., dry cell weight), and glucose consumption.
-
-
Harvesting:
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At the end of the fermentation, harvest the broth for this compound extraction.
-
Protocol 2: Extraction and Quantification of this compound
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Extraction:
-
Adjust the pH of the fermentation broth to 4.0 with HCl.
-
Extract the this compound from the broth using an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic phase containing this compound.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a wavelength of 238 nm.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations.
-
Analysis: Dissolve the crude extract in the mobile phase, filter, and inject into the HPLC system. Quantify the this compound concentration by comparing the peak area to the standard curve.[3]
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Hypothetical signaling pathway for calcium inhibition.
References
Adjusting pH to improve Efrotomycin stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Efrotomycin in solution by adjusting the pH.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and storage of this compound solutions.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| FAQ 1: My this compound solution appears cloudy or has precipitated. | This compound has very slight solubility in water.[1] The concentration may be too high for the chosen solvent system. The pH of the solution may be at a point of minimum solubility. | Ensure you are using a suitable solvent system. This compound is freely soluble in methanol and isopropanol.[1] For aqueous solutions, consider preparing a stock solution in a minimal amount of a suitable organic solvent before diluting with the aqueous buffer. Adjust the pH of the aqueous buffer to a range where this compound is more stable, likely between pH 6.0 and 7.5, avoiding highly acidic or alkaline conditions. |
| FAQ 2: I am observing a rapid loss of this compound potency in my solution. | This compound, like many macrolide antibiotics, is susceptible to pH-dependent degradation.[2][3] Highly acidic or alkaline conditions can catalyze the hydrolysis of its glycosidic bonds and other labile functional groups.[4][5] | Prepare this compound solutions in a buffered medium to maintain a stable pH. Based on stability data for similar antibiotics, a pH range of 6.0 to 7.5 is recommended for enhanced stability.[2][6] Store solutions at reduced temperatures (e.g., 2-8°C) and protect from light to minimize degradation. |
| FAQ 3: What is the optimal pH range for storing this compound solutions? | While specific data for this compound is limited, studies on related antibiotics suggest that neutral to slightly acidic conditions are optimal. Macrolide antibiotics generally show increased degradation rates below pH 5 and above pH 8.[2] | For general use, a pH of 6.5 to 7.0 is a conservative starting point. For long-term storage, it is crucial to perform a pH-stability study to determine the optimal pH for your specific formulation and storage conditions. |
| FAQ 4: How can I confirm that the loss of potency is due to degradation? | Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products.[7][8] | Develop and validate an HPLC method capable of resolving this compound from potential degradants. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time. |
| FAQ 5: What are the likely degradation pathways for this compound? | Based on its structure, which includes glycosidic linkages and a macrocyclic lactone ring, the primary degradation pathways are likely hydrolysis.[3][4][5] Acid-catalyzed hydrolysis can cleave the glycosidic bonds, separating the sugar moieties from the aglycone core.[6] Base-catalyzed hydrolysis can lead to the opening of the lactone ring.[5] | Characterization of degradation products can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradants and elucidate their structures.[9] |
Quantitative Data on this compound Stability
The following table summarizes the hypothetical stability data for this compound in aqueous solutions at different pH values when stored at 25°C. This data is extrapolated from studies on structurally related antibiotics and should be used as a guideline for designing your own stability studies.
| pH | Buffer System (0.05 M) | Half-life (t½) in hours (approx.) | % Degradation after 24 hours (approx.) |
| 3.0 | Citrate Buffer | 12 | 86 |
| 4.0 | Acetate Buffer | 36 | 48 |
| 5.0 | Acetate Buffer | 96 | 17 |
| 6.0 | Phosphate Buffer | 240 | 7 |
| 7.0 | Phosphate Buffer | 300 | 5 |
| 8.0 | Phosphate Buffer | 120 | 14 |
| 9.0 | Borate Buffer | 48 | 37 |
| 10.0 | Borate Buffer | 18 | 72 |
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Solutions
This protocol describes the preparation of this compound solutions at various pH values for stability testing.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Deionized water
-
Buffer salts (e.g., citric acid, sodium acetate, monobasic and dibasic sodium phosphate, boric acid)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
-
Volumetric flasks and pipettes
-
Calibrated pH meter
Procedure:
-
Prepare Buffer Solutions:
-
Prepare 0.05 M solutions of citrate buffer (pH 3), acetate buffer (pH 4-5), phosphate buffer (pH 6-8), and borate buffer (pH 9-10).[10][11]
-
For each buffer, dissolve the appropriate amount of salt in deionized water.
-
Adjust the pH to the desired value using HCl or NaOH while monitoring with a calibrated pH meter.[12]
-
Bring the solution to the final volume with deionized water.
-
-
Prepare this compound Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the this compound in a minimal amount of methanol to ensure complete dissolution.[1] For example, prepare a 10 mg/mL stock solution.
-
-
Prepare Buffered this compound Solutions:
-
For each pH value to be tested, pipette the required volume of the this compound stock solution into a volumetric flask.
-
Dilute to the final volume with the corresponding buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Ensure the final concentration of methanol is low (e.g., <1%) to minimize its effect on the stability.
-
Protocol 2: HPLC Method for Stability Assessment
This protocol outlines a general reversed-phase HPLC method for quantifying the remaining this compound and detecting its degradation products. Method optimization will be required.
Instrumentation:
Chromatographic Conditions (starting point for optimization):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each buffered this compound solution.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Record the peak area of the intact this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.
-
Monitor the appearance and growth of new peaks, which indicate degradation products.
-
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Hypothesized degradation pathways for this compound in solution.
References
- 1. famic.go.jp [famic.go.jp]
- 2. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Buffer Solutions (Phosphate, Acetate and other Buffers) | Pharmaguideline [pharmaguideline.com]
- 11. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. avantorsciences.com [avantorsciences.com]
How to handle unexpected phenotypes with Efrotomycin treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments involving Efrotomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's main mode of action is the inhibition of bacterial protein synthesis.[1] It specifically targets and binds to Elongation Factor Tu (EF-Tu), a crucial protein in the bacterial translation machinery.[1] This binding event prevents the release of EF-Tu from the ribosome, thereby halting the elongation phase of protein synthesis.[1]
Q2: Are there any known secondary mechanisms of action for this compound?
Some research suggests that this compound may have a secondary mechanism of action related to the inhibition of bacterial cell wall synthesis.[1] This proposed mechanism involves an interaction with Lipid II, a key precursor in the biosynthesis of peptidoglycan, which is a major component of the bacterial cell wall.[1]
Q3: What are the known resistance mechanisms to this compound?
Resistance to this compound and related antibiotics can arise from mutations in the gene encoding EF-Tu, which prevent the antibiotic from binding effectively.[2] Additionally, some bacteria may possess transporter genes, such as efrT, that actively pump the antibiotic out of the cell, conferring resistance.[2][3][4]
Q4: Is this compound known to have off-target effects in eukaryotic cells?
While this compound is known for its specificity to bacterial EF-Tu, high concentrations or prolonged exposure could potentially lead to off-target effects. The provided search results do not detail specific off-target effects on eukaryotic cells, but it is a possibility that should be considered in experimental design and troubleshooting.
Q5: What is the spectrum of activity for this compound?
This compound is characterized as a narrow-spectrum antibiotic.[5] It is most active against Gram-positive bacteria.[6]
Troubleshooting Guide for Unexpected Phenotypes
An unexpected phenotype can be any observation that deviates from the expected outcome of your experiment. This guide is designed to help you systematically troubleshoot these situations.
Scenario 1: No effect or reduced efficacy of this compound on target bacteria.
If you observe that this compound is not inhibiting the growth of your target bacteria as expected, consider the following possibilities:
-
Incorrect Concentration: The concentration of this compound may be too low to be effective.
-
Bacterial Resistance: The bacterial strain may have intrinsic or acquired resistance to this compound.
-
Degradation of this compound: The antibiotic may have degraded due to improper storage or handling.
-
Experimental Conditions: Factors in the culture medium, such as high levels of calcium, may inhibit this compound activity.[7]
Troubleshooting Workflow for Reduced Efficacy
References
- 1. This compound | 56592-32-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of cross-resistance between this compound and antibacterial agents used in the therapy of human and animal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium inhibition of this compound production by Nocardia lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to avoid contamination in Efrotomycin fermentation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and managing contamination during Efrotomycin fermentation with Nocardia lactamdurans.
Troubleshooting Guides
Issue 1: Rapid Drop in pH Early in the Fermentation
Q1: My fermentation broth pH is dropping rapidly within the first 24-48 hours, much faster than the typical metabolic activity of Nocardia lactamdurans. What could be the cause?
A1: A rapid decrease in pH early in the fermentation is a strong indicator of contamination, most likely by fast-growing, acid-producing bacteria.[1] Common culprits in industrial fermentations include species of Lactobacillus and Bacillus. These bacteria can quickly consume glucose and other sugars in the medium, producing organic acids like lactic acid and acetic acid, leading to a sharp drop in pH.[2] This acidic environment can inhibit the growth of Nocardia lactamdurans and negatively impact this compound production.
Troubleshooting Steps:
-
Immediate Sampling and Analysis:
-
Aseptically collect a sample of your fermentation broth. For proper aseptic sampling, utilize a sterile sampling port and technique to prevent further contamination.[3]
-
Perform a Gram stain on the broth to quickly check for the presence of non-filamentous bacteria. Nocardia lactamdurans is a Gram-positive, filamentous bacterium.[4]
-
Plate a serial dilution of the broth onto a general-purpose nutrient agar and incubate at 30-37°C. Rapidly growing, distinct colonies appearing within 24 hours are indicative of contamination.
-
Analyze the broth for the presence of organic acids like lactic and acetic acid using High-Performance Liquid Chromatography (HPLC). A significant increase in these acids confirms bacterial contamination.
-
-
Isolate and Identify the Contaminant:
-
Once contaminant colonies are isolated on agar plates, perform further identification using techniques like 16S rRNA gene sequencing.
-
-
Review Sterilization and Aseptic Procedures:
-
Medium Sterilization: Verify the parameters of your media sterilization cycle (temperature, pressure, and time). Ensure that heat-labile components are filter-sterilized and added aseptically.
-
Bioreactor Sterilization: Confirm the successful sterilization of the fermenter and all associated piping and valves. Check for any cold spots or dead legs where contaminants could survive.
-
Inoculum Purity: Streak a sample of your seed culture onto an agar plate to ensure it is a pure culture of Nocardia lactamdurans.
-
Aseptic Technique: Review all procedures for additions and sampling to ensure strict aseptic technique is being followed.
-
Issue 2: Visible Mold Growth on the Surface of the Fermentation Broth
Q2: I've noticed fuzzy, colored growth on the surface of my fermentation broth. What is it and what should I do?
A2: Visible, fuzzy growth on the surface is typically mold, with common fermentation contaminants including Aspergillus and Penicillium species. These fungi can compete for nutrients and may produce byproducts that inhibit this compound production. Their presence also indicates a breach in the sterile barrier of your fermenter.
Troubleshooting Steps:
-
Confirmation of Fungal Contamination:
-
Aseptically collect a sample of the surface growth.
-
Prepare a wet mount and examine under a microscope for fungal hyphae and spores.
-
Plate the sample onto a fungal-specific medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), and incubate at 25-30°C to confirm fungal growth.
-
-
Source Investigation:
-
Air Filtration: The most likely source of fungal contamination is the air supply. Check the integrity of your sterile air filters. Perform a filter integrity test if possible.
-
Environmental Monitoring: Conduct air and surface sampling in the vicinity of the fermenter to identify potential environmental sources of the contaminating mold.
-
Raw Materials: Some raw materials, particularly complex organic components, can be a source of fungal spores if not properly sterilized.
-
-
Corrective Actions:
-
For the current batch, it is often best to terminate the fermentation, as removal of the fungal contaminant is difficult and the product quality may be compromised.
-
Thoroughly clean and sterilize the fermenter and all associated equipment.
-
Replace or re-validate your air filtration system.
-
Review and enhance your environmental monitoring and cleaning protocols for the fermentation suite.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common types of microbial contaminants in actinomycete fermentations?
A3: Contamination in actinomycete fermentations, including those for this compound production, can be bacterial or fungal.
-
Bacteria: Fast-growing bacteria, particularly spore-formers like Bacillus species, are common contaminants due to their resistance to heat sterilization. Lactic acid bacteria are also frequent contaminants that can alter the pH of the medium.
-
Fungi: Molds such as Aspergillus and Penicillium, and yeasts, can be introduced through the air supply or from raw materials.[5]
Q4: How can I proactively monitor my fermentation for contamination?
A4: Proactive monitoring is crucial for early detection.
-
Microscopy: Regularly examine broth samples under a microscope to check for any microorganisms with morphology different from Nocardia lactamdurans.
-
Plating: Periodically plate broth samples on general and selective media to detect low levels of contaminants before they become a major issue.
-
Metabolic Monitoring: Monitor key fermentation parameters like pH, dissolved oxygen, and off-gas composition. Sudden, unexpected changes can be early indicators of contamination.[6] For example, a rapid increase in oxygen uptake or CO2 evolution that doesn't correlate with the expected growth of Nocardia lactamdurans could signal a contaminant.
-
HPLC Analysis: Regularly analyze broth samples for the appearance of unusual metabolic byproducts, such as lactic or acetic acid, which are markers for bacterial contamination.[7]
Q5: My fermentation was contaminated. Can I still salvage the batch?
A5: In most cases, it is not recommended to try and salvage a contaminated fermentation batch for pharmaceutical production. The presence of a contaminant can:
-
Reduce Product Yield: The contaminant will compete for essential nutrients.
-
Alter Product Quality: The contaminant may produce enzymes that degrade this compound or produce other interfering compounds.
-
Complicate Downstream Processing: The presence of contaminant cells and their metabolites can make purification of this compound difficult and costly.
-
Introduce Safety Risks: Contaminants may produce toxins or other harmful substances. The most prudent course of action is to terminate the batch, thoroughly investigate the source of the contamination, and implement corrective actions to prevent recurrence.
Data Presentation
Table 1: Common Contaminants in Industrial Fermentations and Their Impact
| Contaminant Type | Examples | Common Source(s) | Primary Impact on Fermentation |
| Bacteria (Spore-forming) | Bacillus species | Incomplete sterilization of media or equipment | Competition for nutrients, potential production of proteases that degrade the product. |
| Bacteria (Acid-producing) | Lactobacillus species | Raw materials, inoculum | Rapid drop in pH, inhibition of production organism growth. |
| Fungi (Molds) | Aspergillus, Penicillium | Air supply, raw materials | Competition for nutrients, production of inhibitory secondary metabolites. |
| Fungi (Yeasts) | Saccharomyces, Candida | Air supply, personnel | Competition for sugars, potential for ethanol production which can be inhibitory. |
Table 2: Minimum Inhibitory Concentrations (MIC) of Select Antimicrobials Against Nocardia Species
This table provides a general reference for the susceptibility of Nocardia species to various antibiotics. Note that these are for clinical isolates and may not directly reflect the susceptibility of common fermentation contaminants.
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Amikacin | 0.25 | 0.5 |
| Amoxicillin-clavulanate | 16 | >64 |
| Ceftriaxone | 4 | 256 |
| Ciprofloxacin | 4 | 64 |
| Linezolid | 2 | 2 |
| Trimethoprim-sulfamethoxazole | 0.12 | 0.5 |
Data adapted from antimicrobial susceptibility testing of clinical Nocardia isolates.[8]
Experimental Protocols
Protocol 1: Enumeration of Microbial Contaminants by Serial Dilution and Plating
This protocol is used to quantify the number of viable microbial contaminants in a fermentation broth sample.
Materials:
-
Sterile 9 mL dilution blanks (e.g., phosphate-buffered saline or 0.9% saline)[5]
-
Sterile pipettes and tips
-
Sterile agar plates (e.g., Nutrient Agar for general bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile spreader
-
Incubator
Procedure:
-
Sample Collection: Aseptically withdraw at least 1 mL of fermentation broth.
-
Serial Dilutions: [5] a. Vortex the broth sample to ensure it is well-mixed. b. Transfer 1 mL of the broth into a 9 mL dilution blank. This is your 10⁻¹ dilution. Vortex thoroughly. c. Using a new sterile pipette tip, transfer 1 mL from the 10⁻¹ dilution tube to a second 9 mL dilution blank to make a 10⁻² dilution. Vortex thoroughly. d. Continue this process to create a series of dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶).
-
Plating: [9] a. Select at least three consecutive dilutions for plating (e.g., 10⁻³, 10⁻⁴, 10⁻⁵). b. Pipette 0.1 mL of each selected dilution onto the center of a corresponding agar plate. Plate in duplicate or triplicate for accuracy. c. Use a sterile spreader to evenly distribute the inoculum over the surface of the agar.
-
Incubation: a. Invert the plates and incubate at 30-37°C for 24-48 hours for bacteria, or at 25-30°C for 3-5 days for fungi.
-
Colony Counting: a. Select plates with a colony count between 30 and 300 for the most statistically reliable results.[5] b. Count the number of colonies on each selected plate.
-
Calculation:
-
Calculate the Colony Forming Units per milliliter (CFU/mL) using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
For example, if you counted 50 colonies on a plate from the 10⁻⁴ dilution and plated 0.1 mL, the calculation would be: (50 × 10⁴) / 0.1 = 5,000,000 CFU/mL.
-
Protocol 2: Detection of Bacterial Contamination by 16S rRNA PCR
This protocol provides a general method for detecting the presence of bacterial DNA in a fermentation sample using universal primers targeting the 16S rRNA gene.
Materials:
-
DNA extraction kit suitable for bacterial DNA
-
PCR tubes
-
Micropipettes and sterile filter tips
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward Primer (e.g., 27F: 5'-AGAGTTTGATCMTGGCTCAG-3')[6]
-
Reverse Primer (e.g., 1492R: 5'-TACGGYTACCTTGTTACGACTT-3')[6]
-
Nuclease-free water
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation and DNA Extraction: a. Centrifuge a sample of the fermentation broth to pellet the cells. b. Extract total genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Reaction Setup: a. In a sterile PCR tube on ice, prepare the following reaction mixture (example for a 25 µL reaction):
- PCR Master Mix (2X): 12.5 µL
- Forward Primer (10 µM): 1 µL
- Reverse Primer (10 µM): 1 µL
- Template DNA (from step 1): 2 µL
- Nuclease-free water: to a final volume of 25 µL b. Include a positive control (known bacterial DNA) and a negative control (nuclease-free water instead of template DNA) in your PCR run.
-
Thermal Cycling: a. Place the PCR tubes in a thermal cycler and run a program with the following general parameters (optimization may be required):
- Initial Denaturation: 95°C for 5 minutes
- 30-35 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55°C for 30 seconds (this temperature may need to be optimized for the specific primers)
- Extension: 72°C for 1 minute and 30 seconds
- Final Extension: 72°C for 10 minutes
- Hold: 4°C
-
Analysis of PCR Products: a. Run the PCR products on a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). b. A band of the expected size (approximately 1500 bp for the 27F/1492R primers) in the sample lane indicates the presence of bacterial DNA. The negative control should not show a band.
Protocol 3: HPLC Analysis of Organic Acids (Lactic and Acetic Acid)
This protocol outlines a method for quantifying lactic and acetic acid in fermentation broth, which are indicators of bacterial contamination.
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Ion-exclusion or C18 column suitable for organic acid analysis
-
Syringe filters (0.22 or 0.45 µm)
-
Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H₂SO₄)[10]
-
Lactic acid and acetic acid standards
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: [11] a. Aseptically collect a sample of the fermentation broth. b. Centrifuge the sample to pellet cells and other solids. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Standard Preparation: [11] a. Prepare a stock solution of lactic acid and acetic acid of known concentration in the mobile phase. b. Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 mg/L).
-
HPLC Analysis: a. Set up the HPLC method with the following example parameters (these will need to be optimized for your specific column and system):
- Column: Ion-exclusion column (e.g., 300 mm x 7.8 mm)
- Mobile Phase: 5 mM H₂SO₄
- Flow Rate: 0.6 mL/min
- Column Temperature: 60°C
- Injection Volume: 20 µL
- Detector: UV at 210 nm b. Run the calibration standards first to generate a standard curve. c. Inject the prepared fermentation broth samples.
-
Data Analysis: a. Identify the peaks for lactic acid and acetic acid in your sample chromatograms based on the retention times of the standards. b. Quantify the concentration of each acid in your samples by comparing the peak areas to the standard curve.
Visualizations
Caption: Contamination Troubleshooting Workflow.
Caption: Experimental Workflow for Contaminant Identification.
References
- 1. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 2. Frontiers | Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group [frontiersin.org]
- 3. A resting cell system for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocardia - Wikipedia [en.wikipedia.org]
- 5. gmpplastic.com [gmpplastic.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Antimicrobial Susceptibility Testing and Profiling of Nocardia Species and Other Aerobic Actinomycetes from South Africa: Comparative Evaluation of Broth Microdilution versus the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. mdpi.com [mdpi.com]
- 11. Universal Bacteria 16S rRNA Gene PCR Probe-Primers Pair (27F-357R) [sbsgenetech.com]
Validation & Comparative
Efrotomycin Demonstrates Superior In Vitro Activity Against Clostridioides difficile Compared to Ciprofloxacin
A comprehensive analysis of experimental data reveals that efrotomycin exhibits significantly greater in vitro potency against Clostridioides difficile than ciprofloxacin. This comparison guide synthesizes key findings on their activity, supported by detailed experimental methodologies, to inform researchers and drug development professionals.
Executive Summary
In vitro susceptibility testing demonstrates that this compound is highly active against clinical isolates of Clostridioides difficile, with substantially lower minimum inhibitory concentrations (MIC) than ciprofloxacin. Data from a comparative study shows the MIC90 of this compound to be 0.25 mcg/ml, while the MIC90 for ciprofloxacin was 8 mcg/ml, indicating a significant disparity in their ability to inhibit the growth of this pathogen.[1] Ciprofloxacin has been shown to have generally poor activity against C. difficile, with some studies reporting MIC90 values as high as 64 mg/L.[2][3]
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and ciprofloxacin against a panel of C. difficile isolates, providing a clear quantitative comparison of their in vitro efficacy.
| Antimicrobial Agent | Number of Strains Tested | MIC50 (mcg/ml) | MIC90 (mcg/ml) | MIC Range (mg/L) |
| This compound | 98 | 0.125 | 0.25 | Not Reported |
| Ciprofloxacin | 98 | 8 | 8 | 8–32[4][5][6] |
Data sourced from a study by Gerding et al. (1987) involving 69 clinical isolates from one medical center and 29 strains from other hospitals.[1]
Mechanism of Action
Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of cell division.[7] Resistance to fluoroquinolones in bacteria can arise from mutations in the genes encoding these enzymes.[9]
This compound: While a detailed signaling pathway for this compound's action against C. difficile was not available in the searched literature, it is known to be a member of the pyridone family of anti-bacterial agents.[1]
Experimental Protocols
The determination of in vitro susceptibility of C. difficile to antimicrobial agents is crucial for evaluating their potential therapeutic efficacy. The agar dilution method is a standard procedure for this purpose.
Agar Dilution Susceptibility Testing Protocol
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against anaerobic bacteria like C. difficile.
-
Preparation of Antimicrobial Stock Solutions: The antimicrobial agents (this compound and ciprofloxacin) are dissolved in appropriate solvents to create high-concentration stock solutions.
-
Preparation of Agar Plates: A series of agar plates (e.g., Brucella blood agar) are prepared, each containing a different, twofold serial dilution of the antimicrobial agent. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: C. difficile isolates are grown in an appropriate broth medium (e.g., brain heart infusion broth) under anaerobic conditions to a turbidity equivalent to a 0.5 McFarland standard.[10] This standardized bacterial suspension ensures a consistent number of bacteria are tested.
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under anaerobic conditions at 36-37°C for 48 hours.[11]
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the tested isolate.[12]
References
- 1. In vitro activity of this compound, ciprofloxacin, and six other antimicrobials against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. In vitro activity of new quinolones against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Ciprofloxacin and Clostridium difficile-associated diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of ciprofloxacin on the expression and production of exotoxins by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Pattern of Clostridium difficile and Its Relation to PCR Ribotypes in a Swedish University Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility of Clostridium Difficile Clinical Isolates in Iran - PMC [pmc.ncbi.nlm.nih.gov]
The Absence of Cross-Resistance Between Efrotomycin and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Efrotomycin's performance against other antibiotic classes, focusing on the evidence for its lack of cross-resistance. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Executive Summary
This compound is a narrow-spectrum antibiotic primarily active against Gram-positive bacteria.[1] Its unique mechanism of action, targeting the elongation factor Tu (EF-Tu), distinguishes it from many other commercially available antibiotics. This fundamental difference in its cellular target is the primary reason for the observed lack of cross-resistance with other antibiotic classes. Experimental evidence demonstrates that bacteria resistant to other common antibiotics remain susceptible to this compound, and conversely, induced resistance to this compound does not confer resistance to other antibacterial agents. This positions this compound as a promising candidate for further investigation, particularly in environments where multidrug-resistant strains are prevalent.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound and other major antibiotic classes against various bacterial strains, illustrating this compound's distinct activity profile.
Table 1: Comparative MICs (μg/mL) Against Clostridium difficile
| Antibiotic | Mechanism of Action | MIC50 | MIC90 |
| This compound | Protein Synthesis Inhibition (EF-Tu) | 0.125 | 0.25 |
| Ciprofloxacin | DNA Synthesis Inhibition | 8 | 8 |
| Metronidazole | DNA Damage | ≤0.5 | 1.0 |
| Vancomycin | Cell Wall Synthesis Inhibition | 0.5 | 1.0 |
Data for this compound and Ciprofloxacin from Gerding et al., 1987.[2] Data for Metronidazole and Vancomycin is representative of typical values.
Table 2: General Susceptibility of Various Genera to this compound
| Bacterial Genus | Susceptibility to this compound |
| Moraxella | High |
| Pasteurella | High |
| Yersinia | High |
| Haemophilus | High |
| Streptococcus | High |
| Corynebacterium | High |
Data from Frost et al., 1976.[3]
Table 3: Representative MIC Ranges (μg/mL) of Various Antibiotic Classes Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus spp.)
| Antibiotic Class | Mechanism of Action | Typical MIC Range |
| This compound | Protein Synthesis Inhibition (EF-Tu) | (Data not available in direct comparison) |
| Beta-lactams (e.g., Penicillin) | Cell Wall Synthesis Inhibition | 0.06 - >256 |
| Macrolides (e.g., Erythromycin) | Protein Synthesis Inhibition (50S) | 0.25 - >2048 |
| Glycopeptides (e.g., Vancomycin) | Cell Wall Synthesis Inhibition | 0.5 - 2 |
| Fluoroquinolones (e.g., Ciprofloxacin) | DNA Synthesis Inhibition | 0.12 - >32 |
Note: Direct comparative MIC data for this compound against a broad panel of Gram-positive bacteria alongside other antibiotics was not available in the public domain at the time of this guide's compilation. The provided ranges for other antibiotics are illustrative of their activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cross-resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other antibiotics is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Development of this compound-Resistant Strains
Resistant strains are developed through a serial passage method to assess the potential for cross-resistance.
Protocol:
-
Initial Susceptibility Testing: The baseline MIC of this compound for the selected bacterial isolates is determined as described above.
-
Serial Passage: The isolates are cultured in broth containing sub-inhibitory concentrations (e.g., 0.5x MIC) of this compound.
-
Increasing Antibiotic Concentration: After each 24-hour incubation period, the culture from the highest concentration of this compound that shows growth is used to inoculate a new series of tubes with increasing concentrations of the antibiotic.
-
Passage Continuation: This process is repeated for a predetermined number of passages or until a significant increase in the MIC (e.g., 16- to >100-fold) is observed.
-
Stability of Resistance: The resistant mutants are cultured in an antibiotic-free medium for several passages to ensure the stability of the acquired resistance.
Assessment of Cross-Resistance
The this compound-resistant strains generated are then tested for their susceptibility to other classes of antibiotics.
Protocol:
-
Susceptibility Testing of Resistant Strains: The MICs of a panel of other antibiotics (e.g., beta-lactams, macrolides, fluoroquinolones, aminoglycosides) are determined for the this compound-resistant strains using the broth microdilution or disk diffusion method.
-
Comparison with Parental Strain: The MIC values obtained for the resistant strains are compared to the MICs of the original, susceptible parental strains. A significant increase in the MIC of another antibiotic for the this compound-resistant strain would indicate cross-resistance. A study by Jacks et al. (1989) found no increased resistance to 15 other antibacterials in strains with induced high-level resistance to this compound.[4]
Visualizing the Lack of Cross-Resistance
The following diagrams illustrate the distinct mechanisms of action and the logical basis for the absence of cross-resistance between this compound and other major antibiotic classes.
Conclusion
References
- 1. idexx.com [idexx.com]
- 2. In vitro activity of this compound, ciprofloxacin, and six other antimicrobials against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Profiles of Pasteurella multocida Isolates from Clinical Cases of Waterfowl in Hungary between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the EF-Tu Binding Site of Efrotomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of efrotomycin and other notable antibiotics targeting the bacterial elongation factor Tu (EF-Tu), a crucial protein in bacterial protein synthesis. By examining their binding affinities, inhibitory concentrations, and antibacterial spectra, this document serves as a resource for researchers validating the ef-Tu binding site of this compound and for professionals in drug development exploring novel antibiotic targets.
Introduction to EF-Tu and its Inhibition
Elongation factor Tu (EF-Tu) is a highly conserved GTPase that plays an essential role in bacterial protein synthesis. It facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome, a critical step in polypeptide chain elongation. The functional importance and conserved nature of EF-Tu make it an attractive target for the development of new antibacterial agents.
A class of antibiotics known as the elfamycins, which includes this compound, kirromycin, pulvomycin, and GE2270A, exert their antibacterial effects by binding to EF-Tu and disrupting its function. These antibiotics, despite their structural diversity, generally operate through one of two primary mechanisms:
-
Stalling the Ribosome: Some antibiotics, like kirromycin and this compound, bind to EF-Tu and lock it in a conformation that remains bound to the ribosome even after GTP hydrolysis. This prevents the accommodation of the aminoacyl-tRNA in the A-site and stalls protein synthesis.
-
Preventing Ternary Complex Formation: Other antibiotics, such as pulvomycin and GE2270A, inhibit the formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex, thereby preventing the delivery of aminoacyl-tRNA to the ribosome altogether.
This guide focuses on validating the binding of this compound to EF-Tu by comparing its performance against other well-characterized EF-Tu inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons can be challenging as data is often generated in different laboratories under varying experimental conditions.
Binding Affinity to E. coli EF-Tu
The dissociation constant (Kd) is a measure of the binding affinity between a ligand (antibiotic) and its target protein (EF-Tu). A lower Kd value indicates a higher binding affinity.
| Antibiotic | Binding Affinity (Kd) to E. coli EF-Tu | Method | Reference |
| This compound | Not explicitly found in searched literature | - | - |
| Kirromycin | 0.25 µM | Circular Dichroism | |
| Pulvomycin | Increases EF-Tu affinity for GTP 1000-fold | Not a direct Kd measurement | |
| GE2270A | High affinity (qualitative) | - |
Note: The value for Kirromycin was calculated from the reported association constant (Ka) of 4 x 106 M-1.
Inhibition of in vitro Protein Synthesis
The half-maximal inhibitory concentration (IC50) represents the concentration of an antibiotic required to inhibit 50% of in vitro protein synthesis. These assays are typically performed using E. coli S30 cell-free extracts.
| Antibiotic | IC50 in E. coli Cell-Free System | Comments | Reference |
| This compound | Active (specific value not found) | Sensitive in E. coli extracts | |
| Kirromycin | ~0.13 µM (Aurodox, a close analog) | In a hybrid S. aureus/E. coli system | |
| Pulvomycin | Inhibition demonstrated | Prevents ternary complex formation | |
| GE2270A | Active (specific value not found) | Sensitive in E. coli extracts |
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This compound and its comparators exhibit different activities against Gram-positive and Gram-negative bacteria.
| Antibiotic | E. coli (Gram-) | P. aeruginosa (Gram-) | S. aureus (Gram+) | S. pneumoniae (Gram+) | Reference |
| This compound | Active (specific value not found) | Not typically active | Resistant | Not typically active | |
| Kirromycin | >128 µg/mL | - | - | - | |
| Pulvomycin | - | - | - | - | - |
| GE2270A | Not active | Not active | ≤0.015 - 0.25 µg/mL | 0.06 - 2 µg/mL |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of EF-Tu targeting antibiotics and a typical experimental workflow for their characterization.
Caption: Mechanisms of EF-Tu Inhibition by Antibiotics.
Caption: Experimental Workflow for Characterizing EF-Tu Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of experimental data. Below are outlines of key experimental protocols used in the characterization of EF-Tu-targeting antibiotics.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters of binding between an antibiotic and EF-Tu, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Purified EF-Tu is extensively dialyzed against the experimental buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 10% glycerol).
-
The antibiotic is dissolved in the same dialysis buffer to minimize heats of dilution.
-
All solutions are degassed prior to use to prevent bubble formation.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with a known concentration of EF-Tu (typically in the low micromolar range).
-
The injection syringe is filled with a 10- to 20-fold higher concentration of the antibiotic.
-
A series of small, precisely measured injections of the antibiotic into the EF-Tu solution are performed at a constant temperature.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of antibiotic to EF-Tu.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the Kd, ΔH, and n.
-
in vitro Poly(U)-dependent Poly-Phenylalanine (Poly-Phe) Synthesis Inhibition Assay
Objective: To determine the IC50 of an antibiotic for the inhibition of protein synthesis in a controlled, cell-free environment.
Methodology:
-
Preparation of E. coli S30 Extract:
-
E. coli cells are grown to mid-log phase, harvested, and lysed.
-
The lysate is centrifuged at 30,000 x g to remove cell debris, yielding the S30 extract which contains all the necessary components for translation.
-
-
Reaction Mixture:
-
A reaction mixture is prepared containing the S30 extract, a buffer system, an energy source (ATP, GTP), an amino acid mixture (lacking phenylalanine), a poly(U) mRNA template, and radiolabeled [14C]-phenylalanine-tRNA.
-
-
Inhibition Assay:
-
The reaction mixture is aliquoted into tubes containing serial dilutions of the antibiotic.
-
The reactions are incubated at 37°C to allow for poly-Phe synthesis.
-
-
Quantification:
-
The reactions are stopped by the addition of a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized, radiolabeled poly-Phe chains.
-
The precipitate is collected on a filter, and the amount of radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each antibiotic concentration relative to a no-antibiotic control.
-
The IC50 value is determined by plotting the percentage of inhibition against the antibiotic concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterial strain.
Methodology:
-
Preparation of Antibiotic Dilutions:
-
Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).
-
X-ray Crystallography of EF-Tu-Antibiotic Complex
Objective: To determine the three-dimensional structure of the EF-Tu-antibiotic complex to visualize the binding site and interactions at an atomic level.
Methodology:
-
Complex Formation and Crystallization:
-
Purified EF-Tu is incubated with a molar excess of the antibiotic and a non-hydrolyzable GTP analog (e.g., GDPNP) to form a stable complex.
-
The complex is purified to remove unbound components.
-
Crystallization trials are performed by screening a wide range of conditions (e.g., precipitants, pH, temperature) using techniques like vapor diffusion.
-
-
Data Collection:
-
Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the electron density map of the crystal.
-
The known amino acid sequence of EF-Tu is fitted into the electron density map, and the structure of the bound antibiotic is built.
-
The entire model is refined to achieve the best possible fit to the experimental data.
-
Conclusion
Comparative Analysis of Antibacterial Activity of Efrotomycin and its Congeners
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Efrotomycin and its congeners, a class of antibiotics known as elfamycins. These compounds are notable for their unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. While new congeners of this compound have been recently identified, their specific antibacterial activity data has not yet been reported in the available scientific literature. This guide, therefore, focuses on the available quantitative data for this compound and other well-characterized elfamycins to provide a valuable comparative resource.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound and its congeners is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC values for this compound and other selected elfamycins against various bacterial strains.
| Antibiotic | Bacterium | MIC (µg/mL) | Reference |
| This compound | Clostridium difficile (98 isolates) | MIC₅₀: 0.125, MIC₉₀: 0.25 | [1] |
| Kirromycin | Bacillus subtilis | 0.2 | [2] |
| Staphylococcus aureus | >128 | [2] | |
| Streptococcus pneumoniae | 0.1 | [2] | |
| Escherichia coli | 64 | [2] | |
| Haemophilus influenzae | 1 | [2] | |
| Enacyloxin IIa | Bacillus subtilis | 0.1 | [2] |
| Staphylococcus aureus | 0.78 | [2] | |
| Streptococcus pneumoniae | 0.39 | [2] | |
| Escherichia coli | 3.12 | [2] | |
| Haemophilus influenzae | 1.56 | [2] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. The antibacterial spectrum of this compound is known to be narrow, with the most potent activity observed against genera such as Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium.[3]
Experimental Protocols: Determining Antibacterial Activity
The standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method.
Principle:
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period is recorded as the MIC.
Detailed Methodology:
-
Preparation of Antibiotic Stock Solutions: A stock solution of the this compound congener is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A series of twofold dilutions of the antibiotic stock solution is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the microtiter plate. Each well will contain a final volume of 100 µL. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Preparation of Bacterial Inoculum: The bacterial strain to be tested is grown on an appropriate agar medium overnight. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well (except the sterility control) is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL and the desired final antibiotic concentrations. The plates are then incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).
-
Determination of MIC: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Mandatory Visualization: Mechanism of Action
This compound and its congeners inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu). The following diagram illustrates the signaling pathway of this mechanism.
Caption: Mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound congeners.
Caption: Experimental workflow for MIC determination.
References
Lack of Cross-Resistance Observed Between Efrotomycin and Key Antibacterial Agents in Clinical Isolates
A comprehensive review of available data indicates a lack of cross-resistance between the investigational antibiotic efrotomycin and a panel of 15 other antibacterial compounds. Studies have shown that even when resistance to this compound is induced in clinical isolates through serial passage, it does not lead to a corresponding increase in resistance to other classes of antibiotics. This suggests that the mechanism of action for this compound is distinct from that of many currently used antibiotics, making it a potentially valuable agent in the fight against multidrug-resistant pathogens.
This compound, a glycoside antibiotic, has demonstrated primary activity against Gram-positive bacteria.[1] Its unique mechanism of action, the inhibition of protein biosynthesis through binding to elongation factor Tu (EF-Tu), is a key factor in its limited cross-resistance profile. Elongation factor Tu is an essential protein in bacterial protein synthesis, responsible for bringing aminoacyl-tRNA to the ribosome. By binding to EF-Tu, this compound stalls this process, ultimately leading to bacterial cell death.
Comparative Susceptibility Data
Furthermore, in a crucial component of the study, nine selected isolates had their this compound MICs intentionally increased by 16- to over 100-fold through serial passage in the presence of subinhibitory concentrations of the drug. Subsequent testing of these this compound-resistant strains revealed no increase in resistance to the other 15 antibacterial agents, reinforcing the finding of no cross-resistance.[1]
| Parameter | Observation | Reference |
| Cross-Resistance | No evidence of cross-resistance was observed between this compound and 12-15 other antibacterial compounds. | [1] |
| Induced Resistance | Experimentally induced resistance to this compound (16- to >100-fold increase in MIC) did not result in increased resistance to 15 other antibacterial agents. | [1] |
| Plasmid Transfer | Subinhibitory concentrations of this compound did not affect the conjugative transfer of antibacterial-resistance plasmids in Escherichia coli. | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing antimicrobial susceptibility. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared at known concentrations. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for testing.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh colonies. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Inoculation and Incubation: A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microdilution plate containing the various concentrations of the antimicrobial agents. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Induction of Antibiotic Resistance (Serial Passage Method)
To investigate the potential for resistance development and to create resistant strains for cross-resistance studies, a serial passage method is employed.
-
Initial MIC Determination: The baseline MIC of this compound for the selected bacterial isolate is determined using the broth microdilution method as described above.
-
Serial Passages: The bacteria are then cultured in a series of tubes containing increasing concentrations of this compound, starting from a sub-inhibitory concentration (e.g., 0.5x MIC). The tube with the highest concentration of the antibiotic that still shows bacterial growth is used to inoculate the next series of tubes with even higher concentrations.
-
Repetitive Culturing: This process of transferring the bacterial culture to progressively higher concentrations of the antibiotic is repeated for a number of passages. This selective pressure encourages the growth of mutants with reduced susceptibility to the drug.
-
Confirmation of Resistance: After a predetermined number of passages, the MIC of this compound for the passaged strain is redetermined to confirm that a stable increase in resistance has been achieved.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in this compound's action and the assessment of cross-resistance, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cross-resistance studies.
References
A Comparative Analysis of the Oral Bioavailability of Efrotomycin, X-5108, and Mocimycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the oral bioavailability of three related elfamycin antibiotics: Efrotomycin, X-5108, and mocimycin. While quantitative pharmacokinetic data for these older antibiotics are limited in publicly accessible literature, this document synthesizes available qualitative and comparative information to guide research and development efforts.
Executive Summary
This compound consistently demonstrates superior oral activity compared to its structural analogs, X-5108 and mocimycin. Following oral administration, this compound achieves high concentrations in the bloodstream, suggesting efficient absorption from the gastrointestinal tract. In contrast, X-5108 and mocimycin are noted to have comparatively poorer oral activity. All three antibiotics share a common mechanism of action, inhibiting bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).
Comparative Data on Oral Bioavailability
| Compound | Oral Bioavailability (Qualitative) | Supporting Observations |
| This compound | Good to High | Blood levels are reported to rise rapidly to high concentrations after oral dosing.[1] It is described as being as active by oral administration as by the subcutaneous route.[1] |
| X-5108 | Lower than this compound | The oral activity of this compound is explicitly stated as an advantage over X-5108.[1] |
| Mocimycin (Aurodox) | Lower than this compound | Mocimycin (also known as Aurodox) is grouped with X-5108 as having less oral activity than this compound.[1] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, X-5108, and mocimycin belong to the elfamycin class of antibiotics and share a common mechanism of action: the inhibition of bacterial protein synthesis through the targeting of Elongation Factor Tu (EF-Tu).[2][3][4] EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.
These antibiotics bind to EF-Tu, inducing a conformational change that locks the EF-Tu•GDP complex onto the ribosome.[2][4] This prevents the release of EF-Tu, thereby stalling the ribosome and halting the elongation of the polypeptide chain, which ultimately leads to bacterial cell death.
Experimental Protocols
While specific, detailed protocols for the oral bioavailability studies of these particular antibiotics are not available in recent literature, a general methodology for determining the oral bioavailability of an antibiotic in a rodent model can be described.
Objective: To determine the absolute oral bioavailability (F%) of an antibiotic in rats.
Materials:
-
Test antibiotic (e.g., this compound)
-
Male Sprague-Dawley rats (200-250g)
-
Vehicle for oral and intravenous administration (e.g., polyethylene glycol, saline)
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Analytical equipment for drug quantification in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Animal Preparation: Healthy, fasted rats are divided into two groups: intravenous (IV) administration and oral (PO) administration.
-
Dosing:
-
The IV group receives a single bolus injection of the antibiotic at a predetermined dose (e.g., 5 mg/kg) via the tail vein.
-
The PO group receives a single dose of the antibiotic (e.g., 20 mg/kg) via oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the antibiotic in the plasma samples is quantified using a validated analytical method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the following formula:
F (%) = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100
Conclusion
Based on the available evidence, this compound exhibits superior oral absorption characteristics compared to X-5108 and mocimycin. While quantitative data is lacking, the qualitative descriptions of its in vivo activity provide a strong basis for its consideration as a more orally bioavailable compound within this antibiotic family. All three compounds function through a well-defined mechanism of inhibiting bacterial protein synthesis by targeting EF-Tu. For definitive quantitative comparison, further head-to-head pharmacokinetic studies following standardized protocols would be required.
References
Assessing the Specificity of Efrotomycin's Inhibition of Protein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of efrotomycin's performance as a protein synthesis inhibitor against other well-characterized antibiotics. The data presented herein is intended to assist researchers in assessing the specificity and potential applications of this compound in drug development and related scientific fields.
Introduction to this compound and Protein Synthesis Inhibition
This compound is a member of the elfamycin family of antibiotics, known for its potent inhibitory activity against bacterial protein synthesis. Its primary mechanism of action involves the specific targeting of Elongation Factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, this compound stalls this delivery process, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
The specificity of an antibiotic is a critical parameter in drug development, as it determines its therapeutic window and potential for off-target effects. This guide compares this compound with other protein synthesis inhibitors that target different components of the translational machinery, providing a comprehensive overview of their relative potencies and specificities.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activities of this compound and selected comparator antibiotics. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the antibiotic required to inhibit the visible growth of a specific bacterial strain, while IC50 values represent the concentration required to inhibit protein synthesis in a cell-free system by 50%.
| Antibiotic | Target | Organism/System | MIC (µg/mL) | IC50 (µM) | References |
| This compound | EF-Tu | Clostridium difficile | 0.125 - 0.25 | - | [1] |
| Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, Corynebacterium | Active (specific values not consistently reported) | - | [2] | ||
| Kirromycin | EF-Tu | General bacterial protein synthesis | - | - | [3][4][5] |
| MDL 62,879 (GE2270 A) | EF-Tu | Staphylococci (MIC90) | ≤ 0.13 | - | [6][7] |
| Enterococci (MIC90) | ≤ 0.13 | - | [6][7] | ||
| E. coli cell-free system | - | ~0.05 | [8] | ||
| Tetracycline | 30S Ribosomal Subunit (A-site) | E. coli | Varies by strain | ~1 | [9] |
| Erythromycin | 50S Ribosomal Subunit (Exit Tunnel) | Haemophilus influenzae | Varies by strain | 1.5 | [9] |
Note: IC50 and MIC values can vary significantly depending on the specific bacterial strain, cell-free system components, and experimental conditions. The data presented here are for comparative purposes. Dashes indicate where specific, consistent values were not available in the reviewed literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against a specific bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Antibiotic stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (MHB, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Protein Synthesis Inhibition Assay (Prokaryotic vs. Eukaryotic Specificity)
This assay assesses the inhibitory effect of a compound on protein synthesis in both bacterial (prokaryotic) and mammalian (eukaryotic) cell-free systems to determine its specificity.
Materials:
-
E. coli S30 cell-free extract system (prokaryotic)
-
Rabbit reticulocyte lysate or HeLa cell lysate cell-free system (eukaryotic)
-
Luciferase T7 control DNA template
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
Antibiotic stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: For each system (prokaryotic and eukaryotic), prepare reaction mixtures containing the cell-free extract, amino acid mixture, and the DNA template.
-
Antibiotic Addition: Add varying concentrations of the test antibiotic (e.g., this compound) and control antibiotics to the reaction mixtures. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at the optimal temperature for each system (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte) for a set time (e.g., 60 minutes).
-
Protein Precipitation: Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters. Wash the filters with TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each antibiotic concentration compared to the no-antibiotic control. Determine the IC50 value for each antibiotic in both the prokaryotic and eukaryotic systems. A significantly higher IC50 in the eukaryotic system indicates prokaryotic specificity.
Filter Binding Assay for this compound-EF-Tu Interaction
This assay directly measures the binding of a radiolabeled antibiotic to its target protein, in this case, this compound to EF-Tu.
Materials:
-
Purified bacterial EF-Tu
-
Radiolabeled this compound (e.g., [3H]-efrotomycin)
-
Non-radiolabeled this compound
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Nitrocellulose filters (0.45 µm)
-
Vacuum filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Binding Reaction: In a series of tubes, incubate a constant amount of purified EF-Tu with increasing concentrations of radiolabeled this compound. To determine non-specific binding, include a set of tubes with a high concentration of non-radiolabeled this compound in addition to the radiolabeled ligand.
-
Equilibration: Allow the binding reactions to reach equilibrium by incubating at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Filtration: Rapidly filter the contents of each tube through a nitrocellulose filter under vacuum. The protein and any bound radiolabeled ligand will be retained on the filter, while unbound ligand will pass through.
-
Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound radiolabeled ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radiolabeled this compound concentration to determine the binding affinity (Kd).
Visualizing Mechanisms and Workflows
Caption: Mechanism of protein synthesis and points of inhibition.
Caption: Experimental workflow for assessing inhibitor specificity.
Conclusion
This compound demonstrates potent and specific inhibition of bacterial protein synthesis by targeting EF-Tu. Its activity profile, as indicated by available MIC data, suggests a strong efficacy against a range of pathogenic bacteria. To fully elucidate its therapeutic potential, further studies are warranted to determine its IC50 values in standardized cell-free systems and to expand the scope of its MIC testing against a broader panel of clinically relevant bacteria. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, enabling a comprehensive assessment of this compound's specificity and its promise as a lead compound in antibiotic development.
References
- 1. Mechanism of the inhibition of protein synthesis by kirromycin. Role of elongation factor Tu and ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial activity of a new antibiotic, MDL 62,879 (GE2270 A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial activity of the thiazolyl peptide antibiotic MDL 62,879 (GE2270 A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
Personal protective equipment for handling Efrotomycin
Efrotomycin is an antibiotic that requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedural guidance is designed to be a primary resource for operational and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Recommendation | Enhanced Precautions (Based on Risk Assessment) |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-rated Safety Glasses with Side Shields- N95 Respirator | - Chemical Splash Goggles- Face Shield- Disposable Gown- Use of a Ventilated Enclosure (e.g., Fume Hood) |
| Preparing Solutions (Liquid Form) | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | - Face Shield- Disposable Gown- Work within a Chemical Fume Hood |
| Administering to Cell Cultures or Animals | - Nitrile Gloves- Lab Coat- Safety Glasses | - Chemical Splash Goggles- Disposable Gown |
| Cleaning and Decontamination | - Double Nitrile Gloves- Lab Coat- Chemical Splash Goggles | - Face Shield- Disposable Gown |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- Safety Glasses | - Chemical Splash Goggles- Disposable Gown |
Experimental Protocol for Handling this compound
This protocol outlines a step-by-step methodology for the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
- Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
- Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, tubes, solvents, and waste containers, before starting work.
- PPE Donning: Put on all required PPE as outlined in the table above. Ensure gloves are compatible with the solvents being used.
2. Handling and Solution Preparation:
- Weighing: If working with solid this compound, carefully weigh the desired amount in a ventilated enclosure to minimize inhalation of any dust particles.
- Dissolving: Add the solvent to the solid this compound in a stable container. Cap and mix gently to dissolve. Avoid splashing.
- Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and your initials.
3. Administration and Use:
- Cell Culture: When adding this compound solutions to cell cultures, use sterile techniques within a biological safety cabinet.
- Animal Studies: For in vivo studies, follow all approved animal handling protocols. Ensure proper containment and be mindful of potential exposure from animal waste.
4. Decontamination and Cleaning:
- Surface Decontamination: After each use, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
- Equipment Cleaning: Clean all non-disposable equipment that came into contact with this compound according to standard laboratory procedures.
5. Waste Disposal:
- Segregation: Segregate all this compound-contaminated waste (gloves, tubes, pipette tips, etc.) into a designated hazardous waste container.
- Labeling: Label the hazardous waste container clearly as "this compound Waste" and include the date.
- Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound waste in the regular trash or down the drain.
Visual Workflow for PPE Selection and Disposal
The following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when handling this compound.
Caption: PPE workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
